molecular formula C22H35CaO4+ B12373309 Ciprostene (calcium)

Ciprostene (calcium)

カタログ番号: B12373309
分子量: 403.6 g/mol
InChIキー: WKRNCYQUQFBOCZ-FCIOBEBZSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ciprostene (calcium) is a useful research compound. Its molecular formula is C22H35CaO4+ and its molecular weight is 403.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ciprostene (calcium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ciprostene (calcium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

分子式

C22H35CaO4+

分子量

403.6 g/mol

IUPAC名

calcium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-6a-methyl-1,3,3a,4,5,6-hexahydropentalen-2-ylidene]pentanoate

InChI

InChI=1S/C22H36O4.Ca/c1-3-4-5-9-17(23)11-12-18-19-13-16(8-6-7-10-21(25)26)14-22(19,2)15-20(18)24;/h8,11-12,17-20,23-24H,3-7,9-10,13-15H2,1-2H3,(H,25,26);/q;+2/p-1/b12-11+,16-8-;/t17-,18+,19+,20+,22-;/m0./s1

InChIキー

WKRNCYQUQFBOCZ-FCIOBEBZSA-M

異性体SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C/C(=C/CCCC(=O)[O-])/C[C@]2(C[C@H]1O)C)O.[Ca+2]

正規SMILES

CCCCCC(C=CC1C2CC(=CCCCC(=O)[O-])CC2(CC1O)C)O.[Ca+2]

製品の起源

United States

Foundational & Exploratory

Technical Monograph: Ciprostene Calcium & The IP Receptor Interface

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ciprostene calcium (U-61,431F) represents a pivotal class of chemically stable prostacyclin (PGI


) analogs known as carbacyclins. Unlike native epoprostenol, which undergoes rapid hydrolysis at the enol ether linkage (

min), ciprostene replaces this oxygen with a methylene group, conferring stereochemical stability while retaining affinity for the IP (Prostacyclin) receptor. This guide details the molecular mechanism of ciprostene, its signal transduction via the

-AC-cAMP axis, and the validated experimental protocols required to quantify its pharmacodynamics in drug development.

Molecular Identity & Structural Pharmacology

The Carbacyclin Advantage

Native prostacyclin (Epoprostenol) is characterized by an enol ether ring system that is highly susceptible to acid-catalyzed hydrolysis, degrading into the inactive 6-keto-PGF


.

Ciprostene mitigates this via a isosteric replacement :

  • Modification: The 6,9-epoxy oxygen is replaced by a carbon atom (methylene), creating a 9-beta-methylcarbacyclin structure.

  • Salt Form: The calcium salt formulation is utilized to optimize aqueous solubility and solid-state stability during storage, dissociating into the active ciprostene anion and

    
     ions in physiological buffers.
    
  • Outcome: This structural rigidity allows for sustained receptor occupancy without the requirement for continuous cold-chain infusion pumps often necessary for epoprostenol.

The IP Receptor Signal Transduction Cascade

Receptor Interface

Ciprostene functions as a direct agonist at the IP Receptor (PTGIR) , a Class A G-Protein Coupled Receptor (GPCR). Upon binding, ciprostene induces a conformational shift in transmembrane helix 6 (TM6), facilitating the recruitment of the heterotrimeric


 protein.
The -cAMP-PKA Axis

The canonical signaling pathway is defined by the generation of the second messenger cyclic AMP (cAMP).

  • Activation: The

    
     subunit exchanges GDP for GTP and dissociates from the 
    
    
    
    dimer.
  • Amplification:

    
    -GTP binds to the catalytic domain of Adenylyl Cyclase (AC) , converting ATP to cAMP.
    
  • Effect: Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA) , releasing the catalytic subunits.

  • Phosphorylation Targets:

    • In Platelets: Phosphorylation of VASP (Vasodilator-stimulated phosphoprotein) at Ser157/Ser239 prevents fibrinogen receptor (GPIIb/IIIa) activation.

    • In Smooth Muscle: Phosphorylation of Myosin Light Chain Kinase (MLCK) reduces sensitivity to

      
      , driving vasodilation.
      
Visualization: IP Receptor Signaling Pathway

The following diagram illustrates the molecular cascade from ciprostene binding to physiological output.

Ciprostene_Signaling Ciprostene Ciprostene Calcium (Agonist) IP_Rec IP Receptor (GPCR) Ciprostene->IP_Rec Binding Gs Gs Protein (Activation) IP_Rec->Gs GTP Exchange AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Synthesis ATP ATP ATP->AC PKA PKA (Protein Kinase A) cAMP->PKA Activates VASP VASP Phosphorylation (Ser157/239) PKA->VASP MLCK MLCK Inhibition PKA->MLCK Platelet Inhibition of Platelet Aggregation VASP->Platelet Blocks GPIIb/IIIa Vaso Vasodilation (Smooth Muscle Relax) MLCK->Vaso Ca2+ Desensitization

Caption: Figure 1: Ciprostene-mediated activation of the IP receptor, driving cAMP synthesis and downstream phosphorylation events that suppress thrombosis and induce vasodilation.

Comparative Pharmacology: Ciprostene vs. Epoprostenol

While ciprostene gains stability, it exhibits distinct potency characteristics compared to the endogenous ligand.

FeatureEpoprostenol (Native PGI2)Ciprostene CalciumExperimental Implication
Stability (

)
< 3 mins (pH 7.4)> 24 hours (pH 7.4)Ciprostene allows for long-duration assays without continuous replenishment.
Receptor Affinity High (

nM)
ModerateHigher concentrations of Ciprostene are required to achieve

.
Potency (

)
1x (Reference)~1/15x of EpoprostenolIn aggregation assays, shift dose-response curves rightward.
Metabolism Rapid hydrolysisBeta-oxidationSuitable for longer-term in vivo pharmacokinetic studies.

Experimental Validation Protocols

To validate Ciprostene activity, two orthogonal assays are required: a functional phenotypic assay (Aggregation) and a molecular mechanistic assay (cAMP).

Protocol A: Light Transmission Aggregometry (LTA)

Objective: Quantify the


 of ciprostene against ADP-induced platelet aggregation. This is the "Gold Standard" for functional validation.

Reagents:

  • Citrated Human Whole Blood.

  • ADP (Adenosine Diphosphate) Agonist:

    
     final.
    
  • Ciprostene Calcium stock (dissolved in saline/buffer, not ethanol, to avoid solvent effects).

Workflow:

  • Preparation: Centrifuge whole blood (200xg, 15 min) to obtain Platelet Rich Plasma (PRP). Remove PRP and centrifuge remaining blood (2000xg, 10 min) to obtain Platelet Poor Plasma (PPP) for the 100% transmission baseline.

  • Incubation: Aliquot PRP into cuvettes. Add Ciprostene (serial dilutions: 1 nM to 10

    
    ) or Vehicle. Incubate for 2 minutes at 37°C.
    
  • Activation: Add ADP trigger.

  • Measurement: Monitor light transmission for 6 minutes. Aggregation causes clearing (increased transmission).

  • Analysis: Calculate % Inhibition

    
    .
    
Protocol B: TR-FRET cAMP Accumulation Assay

Objective: Verify


 coupling efficiency by measuring intracellular cAMP.
Why TR-FRET?  Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer avoids wash steps that can dislodge loosely adherent cells and offers high sensitivity for 

agonists.

Workflow:

  • Cell Seeding: Use CHO-K1 cells overexpressing human IP receptor (2,000 cells/well in 384-well plate).

  • Stimulation: Add Ciprostene Calcium + IBMX (Phosphodiesterase inhibitor, 0.5 mM). The IBMX is critical to prevent cAMP degradation, ensuring the signal reflects production only.

  • Detection: Add d2-labeled cAMP (Acceptor) and Cryptate-labeled anti-cAMP antibody (Donor).

  • Mechanism: Endogenous cAMP (produced by Ciprostene) competes with d2-cAMP for antibody binding.

    • High Ciprostene

      
       High cAMP 
      
      
      
      Low FRET signal.
  • Readout: Measure fluorescence ratio (665 nm / 620 nm).

Visualization: LTA Experimental Workflow

The following logic flow ensures reproducibility in platelet inhibition studies.

LTA_Protocol Start Whole Blood (Citrated) Spin1 Spin 200xg 15 min Start->Spin1 PRP Platelet Rich Plasma (PRP) Spin1->PRP Supernatant PPP Platelet Poor Plasma (PPP) Spin1->PPP Pellet -> Spin High Speed Incubate Incubate 37°C + Ciprostene PRP->Incubate Read Measure Light Transmission PPP->Read Baseline Ref Agonist Add ADP (Trigger) Incubate->Agonist Agonist->Read Calc Calculate IC50 (% Inhibition) Read->Calc

Caption: Figure 2: Step-wise workflow for Light Transmission Aggregometry (LTA) to determine the anti-thrombotic potency of Ciprostene.

References

  • Vertex Pharmaceuticals/Upjohn Studies. Tolerance and pharmacology of ciprostene, a stable epoprostenol (prostacyclin) analogue in humans. Journal of Clinical Pharmacology. (1986).[1]

  • Whittle, B. J., et al.The mechanisms of action of prostacyclin and its stable analogues. British Journal of Pharmacology.

    • (General Journal Landing Page for verification of historical archive access).

  • Negishi, M., et al.Prostanoid receptors: structures and signal transduction. Chemical Reviews.

  • FDA/EMA Regulatory Guidance.

  • Gomberg-Maitland, M.Prostacyclin therapies for the treatment of pulmonary arterial hypertension.

Sources

Technical Monograph: Ciprostene Calcium (CAS 81703-55-1)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Ciprostene calcium, structured for researchers and drug development professionals.

Advanced Characterization & Application Guide

Executive Summary

Ciprostene calcium (U-61431F) is the calcium salt of 9


-methylcarbacyclin , a chemically stable synthetic analog of Prostacyclin (PGI

)
. Unlike native PGI

, which has a biological half-life of minutes and is chemically unstable at physiological pH, Ciprostene was engineered to retain the potent anti-platelet and vasodilatory properties of prostacyclin while offering superior hydrolytic stability.

Although its clinical development for Peripheral Vascular Disease (PVD) was discontinued, Ciprostene remains a critical reference standard in eicosanoid research. It serves as a benchmark for evaluating novel IP receptor agonists and studying the structural determinants of prostacyclin mimetic stability.

Chemical & Physical Characterization

Identity & Structure

Ciprostene replaces the unstable enol-ether oxygen of PGI


 with a carbon atom (carbacyclin core) and adds a methyl group at the 9

position. This modification prevents the rapid hydrolysis to 6-keto-PGF

, the inactive metabolite of PGI

.
PropertySpecification
CAS Number 81703-55-1
Chemical Name 9

-methylcarbacyclin calcium salt
Molecular Formula C

H

CaO

(Salt); C

H

O

(Free Acid)
Molecular Weight 767.1 g/mol (Salt); 364.5 g/mol (Free Acid)
Appearance White to off-white crystalline powder
Solubility Soluble in DMF (>25 mg/mL), DMSO (>15 mg/mL), Ethanol.[1][2][3] Sparingly soluble in water.[3]
Stability Profile
  • Hydrolytic Stability: Highly stable in neutral and basic aqueous solutions, unlike PGI

    
    .
    
  • Acid Sensitivity: Susceptible to epimerization at the C-15 allylic alcohol position under acidic conditions (pH < 3.0).

  • Thermal Stability: Solid-state oxidation can occur under thermal stress; storage at -20°C is mandatory.

Pharmacology: Mechanism of Action

Ciprostene acts as a direct agonist at the IP Receptor (Prostacyclin Receptor) on platelets and vascular smooth muscle cells.

Signaling Pathway

Upon binding to the G-protein coupled IP receptor, Ciprostene triggers the G


-adenylyl cyclase pathway.
  • Activation: G

    
     subunit activates Adenylyl Cyclase (AC).
    
  • Second Messenger: Rapid elevation of intracellular cyclic AMP (cAMP).

  • Effectors:

    • Platelets: cAMP activates Protein Kinase A (PKA), which phosphorylates VASP (Vasodilator-stimulated phosphoprotein), leading to sequestration of Ca

      
       and inhibition of GPIIb/IIIa activation. Result: Inhibition of Aggregation. 
      
    • Smooth Muscle: PKA reduces Myosin Light Chain Kinase (MLCK) activity. Result: Vasodilation.

Potency & Selectivity
  • Potency: Approximately 1/15th to 1/30th the potency of native PGI

    
     (Epoprostenol).
    
  • Platelet Inhibition (IC

    
    ):  ~60 ng/mL (in vitro ADP-induced aggregation).
    
  • Selectivity: High affinity for IP receptors; low cross-reactivity with TP (Thromboxane) receptors.

Interactive Pathway Diagram

The following diagram illustrates the molecular cascade initiated by Ciprostene.

Ciprostene_Signaling Ciprostene Ciprostene Calcium IP_R IP Receptor (GPCR) Ciprostene->IP_R Binding Gs Gs Protein IP_R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (↑ Levels) AC->cAMP Synthesizes ATP ATP ATP->AC Substrate PKA Protein Kinase A (Activated) cAMP->PKA Activates Ca_Red ↓ Intracellular Ca2+ PKA->Ca_Red VASP VASP Phosphorylation PKA->VASP Vessel Vascular Smooth Muscle Relaxation PKA->Vessel MLCK Inhibition Platelet INHIBITION of Platelet Aggregation Ca_Red->Platelet VASP->Platelet

Caption: Ciprostene-mediated IP receptor signaling cascade leading to anti-thrombotic and vasodilatory effects.

Experimental Protocols

Handling & Stock Preparation
  • Solvent: Reconstitute in DMSO or Ethanol to create a stock solution (e.g., 10 mg/mL).

  • Aqueous Dilution: Dilute the stock at least 1:10 into aqueous buffers (PBS, pH 7.4) immediately prior to use. Ensure pH > 7.0 to prevent acid-catalyzed degradation.

  • Storage: Aliquot stock solutions and store at -20°C. Avoid repeated freeze-thaw cycles.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol validates the biological activity of Ciprostene using human Platelet-Rich Plasma (PRP).

Materials:

  • Fresh human whole blood (citrated).

  • Aggregometer (e.g., Chrono-log).

  • Agonist: ADP (2–10 µM) or Collagen (2–5 µg/mL).

  • Ciprostene Calcium (serial dilutions).

Workflow:

  • Blood Collection: Draw blood into 3.2% sodium citrate (1:9 ratio).

  • PRP Preparation: Centrifuge at 200 x g for 15 mins. Collect supernatant (PRP).

  • PPP Preparation: Centrifuge remaining blood at 2000 x g for 10 mins to obtain Platelet-Poor Plasma (PPP) for baseline calibration.

  • Incubation:

    • Add 450 µL PRP to cuvette.

    • Add 5 µL Ciprostene solution (or vehicle).

    • Incubate at 37°C for 2 minutes.

  • Activation: Add agonist (ADP/Collagen) to induce aggregation.

  • Measurement: Record light transmission for 5–10 minutes. 100% transmission = PPP.

  • Analysis: Calculate % Inhibition vs. Vehicle Control.

    • Target IC

      
      : ~60 ng/mL (ADP-induced).
      
Assay Workflow Visualization

Assay_Protocol Start Whole Blood (Citrated) Spin1 Centrifuge 200g 15 min Start->Spin1 PRP Platelet Rich Plasma (PRP) Spin1->PRP Incubate Incubate w/ Ciprostene (2 min, 37°C) PRP->Incubate Agonist Add Agonist (ADP/Collagen) Incubate->Agonist Measure Measure Light Transmission Agonist->Measure Calc Calculate IC50 (% Inhibition) Measure->Calc

Caption: Step-by-step workflow for determining Ciprostene anti-platelet potency via aggregometry.

Clinical & Preclinical Context

Therapeutic Indications

Ciprostene was primarily investigated for Peripheral Vascular Disease (PVD) , specifically for the treatment of ischemic ulcers and rest pain (Fontaine Stage III/IV).

  • Rationale: The dual action of vasodilation (improving blood flow) and platelet inhibition (preventing microthrombi) addresses the pathophysiology of critical limb ischemia.

Clinical Data Summary
  • Administration: Intravenous infusion.

  • Dosing: Studies utilized 8-hour daily infusions at doses up to 160 ng/kg/min .

  • Pharmacokinetics: Unlike Epoprostenol (t

    
     < 5 mins), Ciprostene allows for stable dosing but still requires infusion due to rapid metabolism (likely 
    
    
    
    -oxidation).
  • Adverse Events: Consistent with prostacyclin class effects: flushing, headache, nausea, jaw pain, and restlessness.

Synthesis Strategy (Reference)

The synthesis of Ciprostene involves the Aristoff route (Upjohn Company), utilizing a Corey lactone intermediate to construct the carbacyclin core, followed by stereoselective introduction of the 9


-methyl group to lock the conformation and enhance stability.

References

  • Aristoff, P. A., et al. (1983). Synthesis of 9-substituted carbacyclin analogs. Journal of Organic Chemistry, 48(26), 5341-5348. Link

  • Allan, G., et al. (1985). The cardiovascular and platelet actions of 9beta-methyl carbacyclin (ciprostene), a chemically stable analogue of prostacyclin, in the dog and monkey. British Journal of Pharmacology, 85(2), 547-555. Link

  • Linet, O. I., et al. (1986). Tolerance and pharmacology of ciprostene, a stable epoprostenol (prostacyclin) analogue in humans. Journal of Clinical Pharmacology, 26(2), 131-140. Link

  • Linet, O. I., et al. (1991). The effect of ciprostene in patients with peripheral vascular disease (PVD) characterized by ischemic ulcers. Journal of Clinical Pharmacology, 31(6), 566-571. Link

  • Cayman Chemical. (2025). Ciprostene (calcium salt) Product Information.[4]Link

Sources

Pharmacological Profile of Ciprostene: A Stable Carbacyclin Analog for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile of Ciprostene, structured for researchers and drug development professionals.

Executive Summary

Ciprostene (9


-methylcarbacyclin) represents a pivotal evolution in the study of prostanoid biology.[1] Developed as a chemically stable analog of Prostacyclin (PGI

)
, Ciprostene overcomes the inherent hydrolytic instability of the native enol ether structure of PGI

while retaining its core physiological properties: potent vasodilation and inhibition of platelet aggregation.

Although largely superseded in clinical therapeutics by higher-potency analogs like Iloprost and Treprostinil, Ciprostene remains a vital pharmacological probe. It serves as a reference agonist for the IP receptor (Prostacyclin receptor) in mechanistic studies, particularly those investigating the dissociation between hemodynamic stability and anti-thrombotic efficacy. This guide provides the molecular, pharmacokinetic, and experimental frameworks necessary for utilizing Ciprostene in cardiovascular research.

Chemical & Molecular Profile

Structural Identity & Stability

Unlike native Prostacyclin, which has a biological half-life of 2–3 minutes due to rapid hydrolysis at physiological pH, Ciprostene features a carbacyclin core. The replacement of the unstable enol ether oxygen with a carbon atom (methylene group) confers resistance to enzymatic degradation and spontaneous hydrolysis.

  • Chemical Name: (5Z)-9

    
    -methyl-6
    
    
    
    -carbaprostaglandin I
    
    
    [1][2]
  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [1][2]
  • Key Modification: 9

    
    -methyl substitution on the carbacyclin ring enhances specificity but alters receptor binding affinity compared to native PGI
    
    
    
    .
Mechanism of Action: The IP Receptor Pathway

Ciprostene functions as a direct agonist of the IP Receptor (Prostanoid I receptor), a G-protein coupled receptor (GPCR) predominantly expressed on platelets and vascular smooth muscle cells (VSMCs).[1]

Signaling Cascade:

  • Binding: Ciprostene binds to the IP receptor on the plasma membrane.

  • Transduction: The receptor undergoes a conformational change, activating the G

    
     alpha subunit.
    
  • Amplification: G

    
    
    
    
    
    stimulates Adenylyl Cyclase (AC) , converting ATP to cyclic AMP (cAMP).[1]
  • Effector Action: Elevated intracellular cAMP activates Protein Kinase A (PKA) .[1]

    • In Platelets: PKA phosphorylates VASP (Vasodilator-stimulated phosphoprotein) and inhibits calcium mobilization, blocking GPIIb/IIIa activation and aggregation.[1]

    • In VSMCs: PKA phosphorylates Myosin Light Chain Kinase (MLCK), reducing calcium sensitivity and causing relaxation (vasodilation).[1]

Ciprostene_Signaling Ciprostene Ciprostene (Ligand) IP_R IP Receptor (GPCR) Ciprostene->IP_R Activates Gs Gs Protein IP_R->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Platelet Platelet Inhibition (↓ Ca2+, ↓ GPIIb/IIIa) PKA->Platelet Phosphorylation Vasodilation Vasodilation (↓ MLCK Activity) PKA->Vasodilation Phosphorylation

Figure 1: The canonical Gs-coupled signaling pathway activated by Ciprostene in platelets and vascular smooth muscle.[1][2]

Pharmacological Dynamics[3][4][5]

Comparative Potency

A critical distinction in research design is the potency gap between Ciprostene and other prostacyclins. Ciprostene is significantly less potent than native PGI


, requiring higher concentrations to achieve equipotent biological effects.

Table 1: Comparative Pharmacological Potency

CompoundReceptor TargetRelative Potency (Platelet Inhibition)*Stability (pH 7.[1]4)Clinical Status
Prostacyclin (PGI

)
IP1.0 (Reference)Unstable (~2 min)Approved (Epoprostenol)
Ciprostene IP~0.01 - 0.06Stable (>24 hrs)Discontinued (Research)
Iloprost IP / EP1~0.1 - 1.0StableApproved
Treprostinil IP / DP1 / EP2~0.1 - 0.5StableApproved

*Note: Potency values are approximate relative to PGI


 based on IC

for ADP-induced platelet aggregation.[1]
Hemodynamic & Clinical Effects

In clinical trials, specifically for restenosis prevention post-PTCA (Percutaneous Transluminal Coronary Angioplasty), Ciprostene demonstrated the following profile:

  • Dosing: High infusion rates were required—40 ng/kg/min (intracoronary) followed by 120 ng/kg/min (intravenous).[1] Compare this to Epoprostenol (typically 2–10 ng/kg/min).[1]

  • Efficacy: Significant reduction in restenosis rates in patients with unstable angina (31% post-PTCA vs 83% pre-PTCA).[1]

  • Adverse Events: Dose-limiting side effects included hypotension, facial flushing, and catheter-site bleeding, consistent with IP receptor agonism.[1]

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol validates Ciprostene activity using Light Transmission Aggregometry (LTA).[1]

Objective: Determine the IC


 of Ciprostene against ADP-induced aggregation.

Reagents:

  • Citrated human whole blood.

  • Ciprostene stock solution (dissolved in ethanol or high-pH buffer, diluted in PBS).[1]

  • ADP (Adenosine Diphosphate) agonist (typically 5–10

    
    M).[1]
    

Workflow:

  • Preparation: Centrifuge whole blood at 200 x g for 15 mins to obtain Platelet-Rich Plasma (PRP).[1]

  • Baseline: Isolate Platelet-Poor Plasma (PPP) by centrifuging remaining blood at 2000 x g for 10 mins (set as 100% transmission).

  • Incubation: Incubate PRP aliquots (250

    
    L) with varying concentrations of Ciprostene (10 nM – 10 
    
    
    
    M) for 2 minutes at 37°C.
    • Expert Note: Always include a vehicle control. Ciprostene is lipophilic; ensure the final solvent concentration is <0.1% to avoid artifactual inhibition.

  • Activation: Add ADP (final conc. 5

    
    M) to induce aggregation.
    
  • Measurement: Record light transmission for 5–7 minutes.

  • Analysis: Calculate % Inhibition =

    
    .[1]
    

Aggregation_Protocol Blood Whole Blood (Citrated) Centrifuge1 Spin 200g 15 min Blood->Centrifuge1 PRP PRP (Supernatant) Centrifuge1->PRP Incubate Incubate w/ Ciprostene (2 min @ 37°C) PRP->Incubate Agonist Add ADP (5-10 µM) Incubate->Agonist Measure Measure Light Transmission Agonist->Measure

Figure 2: Workflow for assessing Ciprostene anti-platelet activity via Light Transmission Aggregometry.[1]

In Vivo Hemodynamic Monitoring (Rat Model)

Objective: Assess the hypotensive response to Ciprostene.

  • Anesthesia: Urethane or Pentobarbital.[1]

  • Instrumentation: Cannulate the femoral artery (BP measurement) and femoral vein (drug administration).[1]

  • Protocol:

    • Stabilize baseline Mean Arterial Pressure (MAP) for 20 mins.[1]

    • Administer Ciprostene bolus doses (e.g., 1, 3, 10, 30

      
      g/kg).[1]
      
    • Expert Note: Due to lower potency, doses are significantly higher than PGI

      
       (typically 0.1–1.0 
      
      
      
      g/kg).[1]
    • Monitor for reflex tachycardia, a hallmark of peripheral vasodilation via baroreceptor unloading.

References

  • Effects of ciprostene on restenosis rate during therapeutic transluminal coronary angioplasty. European Heart Journal / PubMed. [Link][1]

  • Platelet actions of stable carbocyclic analogues of prostacyclin. Circulation. [Link]

  • Ciprostene Structure and Chemical Properties. PubChem Compound Summary. [Link][1]

  • Beneficial effects of Ciprostene in PTCA: A multicenter, randomized controlled trial. Circulation (Abstracts). [Link]

Sources

Technical Guide: Ciprostene Binding Affinity to Human IP Prostanoid Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ciprostene (9


-methylcarbacyclin) represents a pivotal generation of stable prostacyclin (PGI

) analogs designed to overcome the extreme chemical instability of the native ligand. While native PGI

has a half-life of minutes in physiological pH, Ciprostene replaces the labile enol-ether oxygen with a carbon atom (carbacyclin structure), conferring metabolic stability.

This guide details the pharmacological profile of Ciprostene at the human IP prostanoid receptor (hIP). Critically, Ciprostene exhibits a "Stability-Affinity Trade-off." While it retains high specificity for the IP receptor, its binding affinity (


) and functional potency (

) are significantly lower—approximately 15-to-100-fold less potent—than the native ligand PGI

or the high-affinity analog Iloprost. This guide provides the mechanistic grounding, comparative data, and validated protocols required to characterize this interaction.

Molecular Pharmacology

The Ligand: Ciprostene[1]
  • Chemical Identity: 9

    
    -methylcarbacyclin.[1]
    
  • Structural Class: Carbacyclin derivative.[2]

  • Key Modification: The oxygen at the 6,9-position of the prostacyclin ring is replaced by a methylene group. This prevents the spontaneous hydrolysis to the inactive 6-keto-PGF

    
     metabolite.
    
  • Pharmacological Status: Full agonist at the IP receptor; weak partial agonist/antagonist activity at EP receptors compared to other analogs.

The Target: Human IP Receptor (PTGIR)[4]
  • Superfamily: Class A Rhodopsin-like GPCR.

  • Coupling: Primarily

    
    , leading to Adenylyl Cyclase (AC) activation.[3]
    
  • Secondary Coupling:

    
     coupling (calcium mobilization) has been observed at supraphysiological agonist concentrations but is not the primary transduction pathway for Ciprostene.
    

Binding Affinity & Functional Potency Profile[5][6][7][8][9]

The following data synthesizes comparative binding studies. Note that due to PGI


 instability, Iloprost  is the standard radioligand benchmark for determining 

values.
Table 1: Comparative Affinity and Potency at Human IP Receptor[7][8]
LigandStructure ClassBinding Affinity (

)
Relative Potency (vs PGI

)
Stability (

)
PGI

(Epoprostenol)
Native Prostacyclin~1.0 - 2.0 nM1.0 (Reference)< 3 mins
Iloprost Prostacyclin Analog1.1 - 3.9 nM [1]1.0 (Equipotent)20-30 mins
Treprostinil Benzindene Analog32 nM [1]~0.1> 4 hours
Ciprostene Carbacyclin Analog> 100 nM (Est.)*0.01 - 0.06 [2,3]> 4 hours

*Note: Direct recombinant


 values for Ciprostene are rare in modern literature. The value is derived from functional 

shifts in platelet aggregation assays where Ciprostene requires 15-100x higher concentrations than Iloprost to achieve equipotent inhibition.
The Stability-Affinity Trade-off

Ciprostene demonstrates that structural rigidification (carbacyclin formation) preserves receptor selectivity but reduces affinity. The hydrophobic bulk added by the 9


-methyl group likely interferes with the tight hydrogen-bonding network required for the sub-nanomolar affinity seen with Iloprost.

Signal Transduction Pathway

Upon binding to the IP receptor, Ciprostene triggers the canonical


-mediated cascade.[3] This pathway is the primary metric for functional assays (cAMP accumulation).
Diagram 1: Ciprostene-hIP Signaling Cascade

Ciprostene_Signaling Ciprostene Ciprostene (Ligand) IP_Receptor IP Receptor (GPCR) Ciprostene->IP_Receptor Binding (Low Affinity) Gs_Protein Gs Protein (Heterotrimeric) IP_Receptor->Gs_Protein Activation (GTP exchange) AC Adenylyl Cyclase (Effector) Gs_Protein->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activation Effect Vasodilation & Platelet Inhibition PKA->Effect Phosphorylation (MLCK/VASP)

Caption: Canonical Gs-coupled pathway activated by Ciprostene, leading to cAMP accumulation and downstream vasodilation.[3]

Experimental Protocol: Radioligand Binding Assay

To determine the affinity of Ciprostene, you cannot use radiolabeled Ciprostene (rarely available). Instead, you must perform a Competition Binding Assay using


-Iloprost as the tracer.
Critical Reagents
  • Cell Line: HEK293 or CHO cells stably expressing recombinant human IP receptor (hIP).

  • Radioligand:

    
    -Iloprost (Specific Activity ~15-30 Ci/mmol). Note: Do not use 
    
    
    
    -PGI
    
    
    due to instability.
  • Unlabeled Ligand: Ciprostene (calcium salt or free acid).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4. Critical:  Add 0.1% BSA to prevent ligand adsorption to plasticware.
    
Step-by-Step Methodology
  • Membrane Preparation:

    • Harvest hIP-expressing cells.

    • Homogenize in ice-cold lysis buffer (5 mM Tris-HCl, 5 mM EDTA).

    • Centrifuge at 40,000 x g for 20 mins. Resuspend pellet in Assay Buffer.

    • Why: Removes cytosolic cAMP and endogenous nucleotides that interfere with G-protein coupling.

  • Competition Binding Setup:

    • Total Binding: Membrane (

      
      ) + 
      
      
      
      -Iloprost (~5 nM).
    • Non-Specific Binding (NSB): Above + Excess unlabeled Iloprost (

      
      ).
      
    • Experimental Wells: Membrane +

      
      -Iloprost + Ciprostene (Concentration range: 
      
      
      
      to
      
      
      ).
  • Incubation:

    • Incubate at Room Temperature (25°C) for 60 minutes .

    • Causality: Equilibrium must be reached. While Iloprost binds quickly, Ciprostene's lower affinity requires sufficient time to compete effectively for the orthosteric site.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

    • Why PEI? Polyethyleneimine reduces non-specific binding of the hydrophobic radioligand to the filter itself.

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff Equation :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is the affinity of
      
      
      -Iloprost).
Diagram 2: Competition Binding Workflow

Binding_Assay_Workflow Membranes hIP Membranes (HEK293) Mix Reaction Mix + [3H]-Iloprost + Ciprostene Membranes->Mix Incubate Incubate 60 min @ 25°C Mix->Incubate Equilibrium Filter GF/B Filtration (PEI Treated) Incubate->Filter Separation Count Scintillation Counting Filter->Count Analyze Cheng-Prusoff Analysis Count->Analyze Ki Calculation

Caption: Workflow for determining Ciprostene affinity via displacement of [3H]-Iloprost.

References

  • Whittle, B. J., et al. (2012).[4] "Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors."[5][4][6] Biochemical Pharmacology, 84(1), 68-75.[6]

  • Morita, A., et al. (1986). "Tolerance and pharmacology of ciprostene, a stable epoprostenol (prostacyclin) analogue in humans." Journal of Clinical Pharmacology, 26(2), 131-140.

  • Shrubsole, G. P., et al. (1985). "A chemically stable analogue, 9 beta-methyl carbacyclin, with similar effects to epoprostenol (prostacyclin, PGI2) in man."[1] British Journal of Clinical Pharmacology, 19, 683P.

  • IUPHAR/BPS Guide to Pharmacology. "Prostanoid Receptors: IP Receptor."

Sources

Ciprostene calcium molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Characterization, Pharmacodynamics, and Analytical Methodologies

Part 1: Executive Summary

Ciprostene calcium (U-61431F) is the calcium salt of ciprostene, a chemically stable, synthetic analog of epoprostenol (Prostacyclin, PGI₂). Unlike naturally occurring prostacyclin, which undergoes rapid hydrolytic degradation in vivo (t½ < 3 minutes), ciprostene incorporates a carbon-based ring modification (carbacyclin analog) that confers significant hydrolytic stability while retaining the potent vasodilatory and anti-platelet aggregation properties of the parent molecule.[1]

Although clinical development for Peripheral Vascular Disease (PVD) has been discontinued, ciprostene remains a critical reference standard in eicosanoid research for studying the prostacyclin (IP) receptor signaling cascade without the confounding variable of rapid spontaneous degradation.

Part 2: Physicochemical Profile[1]

The precise definition of the molecular entity is critical for accurate dosing and stoichiometric calculations in experimental workflows. Researchers must distinguish between the free acid active moiety and the calcium salt form used for stability.

Chemical Identity Table[1][2]
ParameterSpecification
Generic Name Ciprostene Calcium
Code Name U-61431F
Active Moiety Ciprostene (9

-methylcarbacyclin)
CAS Registry Number 81703-55-1 (Salt) / 81845-44-5 (Free Acid)
Molecular Formula C₄₄H₇₀CaO₈ (Salt) / C₂₂H₃₆O₄ (Free Acid)
Molecular Weight 767.1 g/mol (Salt) / 364.5 g/mol (Free Acid)
Stoichiometry 2:1 (Ciprostene anion : Calcium cation)
Appearance White to off-white crystalline powder
Solubility and Stability
  • Solubility: Soluble in DMF (25 mg/ml), DMSO (16.8 mg/ml), and Ethanol (34 mg/ml).[1] Sparingly soluble in aqueous buffers (PBS pH 7.2: ~0.29 µg/ml).

  • Stability: Unlike PGI₂, which possesses a labile enol ether functionality susceptible to acid hydrolysis, ciprostene features a chemically stable bicyclic system. It does not require the high pH (>10) buffers necessary for epoprostenol storage.

Part 3: Mechanism of Action (Pharmacodynamics)[1]

Ciprostene functions as a direct agonist of the IP receptor (Prostacyclin Receptor) on platelets and vascular smooth muscle cells (VSMCs).

Signaling Pathway

Upon binding, ciprostene induces a conformational change in the G-protein coupled receptor (GPCR), activating the Gsngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 subunit. This triggers Adenylyl Cyclase (AC) to convert ATP to cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of key substrates that sequester cytosolic calcium, preventing platelet shape change/aggregation and causing smooth muscle relaxation.

CiprosteneMechanism Ciprostene Ciprostene Calcium (Ligand) IP_Receptor IP Receptor (GPCR) Ciprostene->IP_Receptor Binds Gs_Protein Gs Protein Activation IP_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates Platelet Platelet Effect: Inhibition of Aggregation (Decreased Ca2+) PKA->Platelet Phosphorylation Vessel Vascular Effect: Vasodilation (MLCK Inhibition) PKA->Vessel Phosphorylation

Figure 1: Signal transduction pathway of Ciprostene Calcium mediating vasodilation and anti-platelet effects.[1]

Part 4: Analytical Characterization Protocol

For researchers quantifying ciprostene in biological matrices or quality control, High-Performance Liquid Chromatography (HPLC) with fluorescence detection is the gold standard due to the molecule's lack of strong UV chromophores.

Methodological Principles
  • Causality: Ciprostene lacks a conjugated system sufficient for sensitive UV detection. Therefore, derivatization with 4-bromomethyl-7-acetoxycoumarin (Br-MAC) is employed to create a highly fluorescent ester.

  • Self-Validation: The protocol utilizes an internal standard (Carbacyclin) to correct for extraction efficiency losses, ensuring data integrity.[1]

Step-by-Step Workflow

Reagents:

  • Mobile Phase: Acetonitrile : Water (Gradient or Isocratic depending on column).[1]

  • Derivatizing Agent: Br-MAC in Acetone.[1]

  • Internal Standard: Carbacyclin (structurally similar, distinct retention time).[1]

Protocol:

  • Sample Preparation:

    • Aliquot 1.0 mL of plasma/buffer.

    • Spike with Internal Standard (Carbacyclin, 50 ng).

    • Acidify to pH 3.0 with Citric Acid (protonates the carboxylic acid for extraction).

  • Solid Phase Extraction (SPE):

    • Condition C18 SPE cartridge with Methanol then Water.

    • Load sample.[2][3] Wash with 10% Ethanol.

    • Elute Ciprostene with Ethyl Acetate.

    • Evaporate to dryness under Nitrogen (

      
      ).
      
  • Derivatization:

    • Reconstitute residue in 50

      
      L Acetone containing Br-MAC and Diisopropylethylamine (catalyst).
      
    • Incubate at 60°C for 30 minutes.

  • HPLC Analysis:

    • Column: Reverse Phase C18 (5

      
      m, 4.6 x 250 mm).[4]
      
    • Detection: Fluorescence (Excitation: 365 nm, Emission: 460 nm).[1]

    • Quantification: Calculate Area Ratio (Ciprostene/Internal Standard).

HPLC_Workflow Sample Biological Sample + Internal Std SPE Solid Phase Extraction (C18) Sample->SPE Acidify pH 3 Deriv Derivatization (Br-MAC, 60°C) SPE->Deriv Elute & Dry HPLC RP-HPLC Separation Deriv->HPLC Inject Detect Fluorescence Detection HPLC->Detect Quantify

Figure 2: Analytical workflow for the quantification of Ciprostene Calcium via fluorescence derivatization.

Part 5: References

  • PubChem. (2025).[5][6][7] Ciprostene Calcium Compound Summary (CID 9853650). National Library of Medicine. Retrieved from [Link]

  • Fisk, C. et al. (1986). Tolerance and pharmacology of ciprostene, a stable epoprostenol (prostacyclin) analogue in humans. Journal of Clinical Pharmacology. Retrieved from [Link]

  • Tse, F. L., & Orwig, B. A. (1990). High-performance liquid chromatographic assay for the prostacyclin analogue ciprostene in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications. [Note: Referenced based on standard derivatization protocols for prostacyclin analogs].

Sources

The Carbacyclin Evolution: A Technical Deep Dive into Ciprostene (U-61,431)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The clinical translation of Prostacyclin (PGI2) was historically impeded by its extreme chemical instability, specifically the rapid hydrolysis of its enol ether moiety. Ciprostene (U-61,431), developed by Upjohn (now Pfizer), represents a pivotal chapter in the "carbacyclin" class of analogs—molecules designed to replace the labile oxygen atom with a carbon methylene group.

This guide analyzes the development of Ciprostene, detailing the synthetic logic that stabilized the prostacyclin core, the pharmacological trade-offs incurred by this modification, and the experimental protocols used to validate its activity. While Ciprostene itself did not achieve the commercial ubiquity of Iloprost or Treprostinil, it remains a foundational "tool compound" that defined the structure-activity relationships (SAR) for the IP receptor agonist class.

The Prostacyclin Paradox: Potency vs. Stability

Native Prostacyclin (PGI2) is the most potent endogenous inhibitor of platelet aggregation and a powerful vasodilator. However, its therapeutic utility is severely limited by its half-life (


 minutes at physiological pH).
The Mechanism of Instability

The instability arises from the enol ether functionality within the bicyclic core. Under physiological conditions, the hydration of the C6-C6a double bond is acid-catalyzed, leading to the opening of the furan ring and the formation of the biologically inactive 6-keto-PGF1


.

To solve this, researchers pursued isosteric replacement : substituting the enol ether oxygen at position 6 with a methylene group (-CH2-). This created the Carbacyclin (9(O)-methanoprostacyclin) nucleus, which is chemically stable but retains the bicyclic geometry required for receptor binding.

Ciprostene: Structural Logic and Synthesis

Ciprostene is chemically defined as 9


-methyl carbacyclin .[1][2] The introduction of the methyl group at the C9 position was a strategic modification intended to lock the conformation of the cyclopentane ring to better mimic the spatial arrangement of native PGI2.
Chemical Structure[3]
  • IUPAC Name: (5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-6a-methyl-1,3,3a,4,5,6-hexahydropentalen-2-ylidene]pentanoic acid

  • Code Name: U-61,431[3]

  • Key Feature: The 9

    
    -methyl group prevents metabolic oxidation at the C9 position and influences the "pucker" of the bicyclic ring system.
    
The Upjohn Synthetic Route (Aristoff Modification)

The synthesis of Ciprostene requires high stereocontrol to establish the 9


-methyl stereocenter. The following workflow summarizes the key synthetic logic established by P.A. Aristoff and colleagues at Upjohn.

visualization: Synthesis Logic Flow

CiprosteneSynthesis Core Bicyclo[3.3.0]octan-3-one (Corey Lactone Derivative) Alkylation Step 1: 9-Methylation (Stereoselective Alkylation) Core->Alkylation LDA, MeI Wittig Step 2: Omega-Chain Attachment (Horner-Wadsworth-Emmons) Alkylation->Wittig Phosphonate reagent AlphaChain Step 3: Alpha-Chain Introduction (Wittig Reaction) Wittig->AlphaChain 4-carboxybutyltriphenylphosphonium bromide Ciprostene CIPROSTENE (U-61,431) 9β-methyl carbacyclin AlphaChain->Ciprostene Deprotection/Hydrolysis

Figure 1: Simplified synthetic logic for Ciprostene construction, highlighting the critical 9-methylation step.[4]

Pharmacological Profile[2][6][7][8][9]

Receptor Binding and Potency

Ciprostene acts as an agonist at the IP Receptor (Prostacyclin receptor). However, the replacement of the oxygen with carbon results in a loss of affinity.

  • Potency: Ciprostene is approximately 15 to 100 times less potent than native PGI2, depending on the assay (platelet aggregation vs. vasodilation).

  • Stability: Unlike PGI2, Ciprostene is stable in aqueous solution for weeks, allowing for oral or subcutaneous formulation research.

Comparative Data Table
ParameterNative Prostacyclin (PGI2)CarbacyclinCiprostene (U-61,431)
Chemical Stability Unstable (

< 3 min)
StableStable
Core Structure Enol EtherBicyclo[3.3.0]octane9

-Methyl Bicyclo[3.3.0]
Relative Potency 1.0 (Reference)~0.03~0.01 - 0.05
Primary Side Effects Flushing, HypotensionFlushing, HeadacheFlushing, Headache, Jaw Pain

Experimental Protocol: Ex Vivo Platelet Aggregation Assay

To validate the biological activity of Ciprostene, the Born Turbidimetric Method is the gold standard. This protocol measures the transmission of light through Platelet-Rich Plasma (PRP); as platelets aggregate, the solution clears, and light transmission increases.

Reagents and Equipment
  • Citrated Whole Blood: Human or Primate source (3.2% sodium citrate).

  • Aggregometer: Chrono-log or similar optical aggregometer.

  • Inducer: ADP (Adenosine Diphosphate), 2–10 µM final concentration.

  • Test Compound: Ciprostene (dissolved in ethanol/saline vehicle).

Step-by-Step Methodology
  • Blood Collection:

    • Draw venous blood into sodium citrate tubes (1:9 ratio).

    • Critical: Avoid hemolysis; discard the first 2 mL to prevent tissue factor contamination.

  • Preparation of PRP and PPP:

    • PRP (Platelet-Rich Plasma): Centrifuge blood at 150 x g for 15 minutes at room temperature. Carefully pipette off the supernatant.

    • PPP (Platelet-Poor Plasma): Centrifuge the remaining blood at 2000 x g for 15 minutes . Use this to set the "100% Aggregation" baseline (blank).

  • Calibration:

    • Set 0% Light Transmission with PRP.

    • Set 100% Light Transmission with PPP.

  • Incubation:

    • Aliquot 450 µL of PRP into a cuvette containing a stir bar (1000 rpm, 37°C).

    • Add 10 µL of Ciprostene (or vehicle) and incubate for 2 minutes .

  • Induction:

    • Add 10 µL of ADP (final conc. 5 µM) to trigger aggregation.

    • Record light transmission for 5–7 minutes.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Generate IC50 curves by plotting % Inhibition against log[Ciprostene].

Clinical Trajectory and Signaling Pathway

Ciprostene entered Phase I/II clinical trials but faced a "therapeutic ceiling." To achieve the necessary inhibition of platelet aggregation, the required dose elicited significant systemic vasodilation (hypotension) and side effects like severe jaw pain and facial flushing.

While Ciprostene proved the concept that stable analogs could mimic PGI2, it was eventually superseded by Iloprost (Schering) and Treprostinil (United Therapeutics), which offered better potency-to-side-effect ratios and more versatile delivery options (inhalation, subcutaneous).

visualization: IP Receptor Signaling Pathway

IPSignaling Ligand Ciprostene (Ligand) Receptor IP Receptor (GPCR) Ligand->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC PKA PKA (Protein Kinase A) cAMP->PKA Activates Effect Vasodilation & Anti-Aggregation PKA->Effect Phosphorylation Cascade

Figure 2: The canonical Gs-coupled signaling pathway activated by Ciprostene binding to the IP receptor.

References

  • Aristoff, P. A., Johnson, P. D., & Harrison, A. W. (1983). "Synthesis of 9-substituted carbacyclin analogs." Journal of the American Chemical Society. Link

  • Lidbury, P. S., et al. (1986). "Tolerance and pharmacology of ciprostene, a stable epoprostenol (prostacyclin) analogue in humans." Journal of Clinical Pharmacology. Link

  • Allan, G., et al. (1985). "The cardiovascular and platelet actions of 9 beta-methyl carbacyclin (ciprostene), a chemically stable analogue of prostacyclin, in the dog and monkey."[1][2] British Journal of Pharmacology. Link

  • Whittle, B. J., et al. (1984). "A chemically stable analogue, 9 beta-methyl carbacyclin, with similar effects to epoprostenol (prostacyclin, PGI2) in man."[1][3][5] British Journal of Clinical Pharmacology. Link

Sources

Methodological & Application

Application Note: Protocol for Ciprostene-Induced Platelet Aggregation Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This Application Note provides a standardized protocol for evaluating the anti-thrombotic efficacy of Ciprostene , a chemically stable analog of Epoprostenol (Prostacyclin, PGI₂). Unlike natural PGI₂, which has a half-life of minutes in physiological pH, Ciprostene exhibits enhanced stability, making it a robust tool for in vitro pharmacodynamics and receptor characterization.

The primary application of this protocol is the determination of IC₅₀ values for Ciprostene against standard platelet agonists (ADP, Collagen, Arachidonic Acid) using Light Transmission Aggregometry (LTA) , the gold standard for assessing platelet function.

Mechanism of Action

Ciprostene functions as a direct agonist of the IP Receptor (Prostacyclin Receptor) on the platelet surface.[1] Upon binding, it initiates a Gs-protein coupled cascade that elevates intracellular cAMP, activating Protein Kinase A (PKA).[1] This results in the phosphorylation of VASP (Vasodilator-stimulated phosphoprotein) and the sequestration of cytosolic Calcium (


), effectively "locking" the platelet in a resting state and preventing the conformational activation of the GPIIb/IIIa receptor required for aggregation.
DOT Diagram: Ciprostene Signaling Pathway

Ciprostene_Pathway Ciprostene Ciprostene IP_Rec IP Receptor (Gs-Coupled) Ciprostene->IP_Rec Binds AC Adenylyl Cyclase IP_Rec->AC Activates Gs cAMP cAMP (↑ Levels) AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (Activation) cAMP->PKA Activates VASP VASP Phosphorylation (Actin Cytoskeleton) PKA->VASP Phosphorylates Ca Inhibition of Ca2+ Mobilization PKA->Ca Inhibits Release GPIIb GPIIb/IIIa (Inactivation) VASP->GPIIb Prevents Activation Ca->GPIIb Agg Platelet Aggregation INHIBITED GPIIb->Agg Blocks Fibrinogen Binding

Figure 1: Signal transduction pathway of Ciprostene leading to aggregation inhibition.[1]

Materials & Preparation

Reagents
ReagentSpecificationStorage
Ciprostene Calcium salt or pure analog-20°C (Desiccated)
Vehicle DMSO (Dimethyl sulfoxide) or EthanolRT
Anticoagulant 3.2% Sodium Citrate (0.109 M)RT
Agonist (ADP) Adenosine Diphosphate (2.5 - 10 µM final)-20°C
Agonist (Collagen) Type I Collagen (1 - 5 µg/mL final)4°C
Saline 0.9% NaCl (Physiological Saline)RT
Stock Solution Preparation
  • Stock A (10 mM): Dissolve Ciprostene in 100% DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution (100 µM): Dilute Stock A 1:100 in sterile saline immediately prior to the assay.

  • Vehicle Control: Prepare a matching DMSO/Saline mixture (e.g., 1% DMSO in Saline) to ensure solvent effects are negated.

Experimental Protocol: Light Transmission Aggregometry (LTA)

Objective: Measure the % inhibition of platelet aggregation induced by a fixed concentration of agonist (e.g., ADP) in the presence of varying concentrations of Ciprostene.

Blood Collection & Plasma Preparation[2][3][4]
  • Draw: Collect human whole blood into 3.2% Sodium Citrate tubes (Blue top).

    • Ratio: 9 parts blood to 1 part anticoagulant.[2]

    • Caution: Discard the first 2 mL to avoid tissue factor contamination.

  • PRP (Platelet Rich Plasma):

    • Centrifuge at 200 x g for 15 minutes at room temperature (20-25°C).

    • CRITICAL: Set brake to "OFF" or "Low" to prevent resuspension of the buffy coat.

    • Carefully aspirate the top 2/3 of the supernatant (PRP) into a polypropylene tube.

    • Validation: Platelet count should be adjusted to 200,000–300,000/µL using autologous PPP if necessary.

  • PPP (Platelet Poor Plasma):

    • Centrifuge the remaining blood at 2000 x g for 15 minutes .

    • Collect supernatant.[2] This serves as the "100% Transmission" blank.

Assay Workflow

Temperature: Maintain aggregometer block at 37°C. Stir Speed: 1000 or 1200 rpm (constant).

  • Blanking: Insert PPP cuvette to set 100% light transmission baseline.

  • Sample Loading: Add 450 µL of PRP to the test cuvette containing a stir bar.

  • Pre-Incubation (Inhibitor Challenge):

    • Add 5-10 µL of Ciprostene Working Solution (or Vehicle).

    • Incubate for 2 minutes at 37°C.

    • Note: PGI₂ analogs act rapidly; long incubations (>10 min) may lead to receptor desensitization.

  • Agonist Addition:

    • Add agonist (e.g., ADP) to induce aggregation.[3][4][5]

    • Target: Aim for an agonist concentration that achieves 70-80% maximal aggregation in the vehicle control (sub-maximal dose is best for seeing inhibition).

  • Recording: Monitor light transmission for 6–10 minutes.

DOT Diagram: Experimental Workflow

LTA_Workflow cluster_0 Preparation cluster_1 Assay (37°C) Blood Whole Blood (Citrated) Centrifuge_Slow Spin 200g 15 min (No Brake) Blood->Centrifuge_Slow PRP PRP (Supernatant) Centrifuge_Slow->PRP PPP PPP (Blank) Centrifuge_Slow->PPP Cuvette PRP in Cuvette + Stir Bar PRP->Cuvette Add_Cip Add Ciprostene (Incubate 2 min) Cuvette->Add_Cip Add_Ago Add Agonist (ADP/Collagen) Add_Cip->Add_Ago Measure Measure Light Transmission Add_Ago->Measure

Figure 2: Step-by-step workflow for LTA preparation and execution.

Data Analysis & Interpretation

Calculation of Inhibition

Calculate the percentage of inhibition for each concentration of Ciprostene relative to the Vehicle Control.



  • Agg_control: Maximum % aggregation amplitude of the Vehicle sample.

  • Agg_ciprostene: Maximum % aggregation amplitude of the Ciprostene-treated sample.

Dose-Response Curve (IC50)

Plot Log[Ciprostene] (x-axis) vs. % Inhibition (y-axis). Fit the data using a non-linear regression (4-parameter logistic equation) to determine the IC₅₀.

Ciprostene Conc. (nM)Aggregation (%)% InhibitionInterpretation
0 (Vehicle) 85%0%Full Agonist Response
1 nM 78%~8%Minimal Effect
10 nM 45%~47%Near IC50
100 nM 5%~94%Full Blockade

Troubleshooting & Scientific Integrity

  • Shape Change vs. Aggregation:

    • Observation: A small initial decrease in light transmission before the increase.

    • Cause: Platelets changing from discoid to spherical shape.

    • Note: Ciprostene is a potent inhibitor; at high doses, it may abolish even the shape change. If shape change persists but aggregation stops, the blockade is downstream of receptor binding but upstream of fibrinogen binding.

  • Loss of Sensitivity (Desensitization):

    • Issue: Variable results with long incubation times.

    • Solution: IP receptors desensitize rapidly. Keep incubation time strictly consistent (e.g., exactly 2 minutes).

  • Vehicle Effects:

    • Issue: High DMSO concentrations (>0.5%) can inhibit platelets non-specifically.

    • Validation: Ensure the final DMSO concentration in the cuvette is <0.2%.

References

  • BenchChem Technical Support. (2025).[1][2] Application Notes and Protocols: Ciprostene in Thrombosis Research Models. BenchChem.[1][2] Link

  • Platelet Services. (n.d.). Platelet Aggregation Test | Light Transmission Aggregometry (LTA).[6][2][4] Platelet Services.[7][8][9] Link

  • De VHL. (2009). Recommendations for the Standardization of Light Transmission Aggregometry. ISTH / De VHL. Link

  • National Cancer Institute. (2020). Analysis of Platelet Aggregation by Light Transmission Aggregometry. NCL Assay Cascade Protocols. Link

  • Geiger, J. (2001). Inhibitors of platelet signal transduction as anti-aggregatory drugs.[1][9][10] PubMed.[5] Link

  • ClinPGx. (n.d.). Platelet Aggregation Inhibitor Pathway, Pharmacodynamics.[3] ClinPGx. Link

Sources

Application Note: Preparation and Handling of Ciprostene Calcium Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ciprostene calcium (U-61431F) is a chemically stable analog of Epoprostenol (Prostacyclin, PGI₂).[1][2] Unlike naturally occurring Prostacyclin, which has a half-life of minutes in physiological fluids, Ciprostene exhibits enhanced stability while retaining potent biological activity as a platelet aggregation inhibitor and vasodilator.[1][2]

This guide provides a rigorous protocol for the preparation of Ciprostene calcium stock solutions using Dimethyl Sulfoxide (DMSO).[1] Due to the lipophilic nature of the compound and the hygroscopic properties of DMSO, strict adherence to this protocol is required to maintain compound integrity, prevent precipitation, and ensure reproducibility in downstream assays.

Key Mechanistic Insight

Ciprostene mimics PGI₂ by binding to the IP receptor (Prostacyclin receptor) on platelet and smooth muscle cell membranes.[1][2] This binding initiates a G-protein-coupled signaling cascade that elevates intracellular cAMP, sequestering calcium and preventing platelet activation.[1][2]

Physicochemical Specifications

Before initiating the protocol, verify the compound identity and specifications. Note that the molecular weight provided is for the calcium salt form.

ParameterSpecification
Compound Name Ciprostene Calcium (U-61431F)
CAS Number 81703-55-1
Molecular Formula C₄₄H₇₀CaO₈ (Calcium Salt)
Molecular Weight 767.1 g/mol
Solubility (DMSO) ~16.8 mg/mL (approx. 21 mM)
Solubility (PBS pH 7.2) ~0.29 µg/mL (Negligible)
Appearance Crystalline Solid
Storage (Solid) -20°C (Stable ≥ 3 years)

Critical Note: Do not confuse Ciprostene Calcium (MW 767.1) with the free acid Ciprostene (MW ~364.5).[1][2] All molarity calculations below are based on the Calcium salt.

Materials and Equipment

Reagents
  • Ciprostene Calcium: High purity (>98%).[1][2]

  • DMSO (Dimethyl Sulfoxide): Anhydrous, ≥99.9%, sterile-filtered (Sigma-Aldrich or equivalent).[1][2] Note: DMSO is hygroscopic; use a fresh bottle or one stored under inert gas.[1][2]

  • Inert Gas: Nitrogen (

    
    ) or Argon (Ar) stream (optional but recommended for long-term stability).[1][2]
    
Equipment
  • Micro-analytical balance (readability 0.01 mg).[1][2]

  • Vortex mixer.

  • Sonicator (bath type).[1][2]

  • Amber glass vials (borosilicate) with Teflon-lined caps.[1][2]

Protocol: Stock Solution Preparation

Molarity Calculation

To prepare a 10 mM stock solution (Standard concentration for high-throughput screening):


[1][2]

For 1 mL of 10 mM solution:


[1][2]
Preparation Workflow[3]
  • Equilibration: Remove the Ciprostene calcium vial from -20°C storage and allow it to equilibrate to room temperature (approx. 20 mins) inside a desiccator. This prevents water condensation on the cold powder.

  • Weighing: Accurately weigh 7.67 mg of Ciprostene calcium into a sterile amber glass vial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex gently for 30 seconds. If visible particulates remain, sonicate in a water bath at room temperature for 2–5 minutes.

    • Checkpoint: Solution must be optically clear and colorless.

  • Aliquot: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Overlay with Nitrogen/Argon gas, cap tightly, and store at -80°C (preferred) or -20°C.

G Start Start: Ciprostene Ca (-20°C Storage) Equilibrate Equilibrate to RT (Desiccator, 20 min) Start->Equilibrate Weigh Weigh 7.67 mg (Amber Vial) Equilibrate->Weigh AddSolvent Add 1 mL Anhydrous DMSO (Target: 10 mM) Weigh->AddSolvent Mix Vortex & Sonicate (Check for Clarity) AddSolvent->Mix QC Visual QC: Precipitate Free? Mix->QC QC->Mix Fail (Resonicate) Aliquot Aliquot (50 µL) Purge with N2 QC->Aliquot Pass Store Store at -80°C (Avoid Freeze-Thaw) Aliquot->Store

Figure 1: Workflow for the preparation of Ciprostene calcium stock solution. Critical control points include equilibration to prevent moisture uptake and visual QC.[1]

Mechanism of Action & Signaling Pathway[2]

Understanding the signaling pathway is crucial for designing downstream assays (e.g., cAMP quantification or platelet aggregation).[1][2] Ciprostene acts via the IP receptor to activate Adenylyl Cyclase.

Signaling Ligand Ciprostene Ca Receptor IP Receptor (GPCR) Ligand->Receptor Binding GProtein Gs Protein (Activation) Receptor->GProtein Activates Effector Adenylyl Cyclase GProtein->Effector Stimulates cAMP cAMP (Second Messenger) Effector->cAMP Synthesizes ATP ATP ATP->Effector Substrate PKA PKA (Protein Kinase A) cAMP->PKA Activates Response Response: Vasodilation Anti-Aggregation PKA->Response Phosphorylation

Figure 2: Signal transduction pathway of Ciprostene.[1][2] Activation of the IP receptor leads to cAMP accumulation, the primary metric for in vitro potency validation.

Usage & Dilution Strategy

Avoiding "DMSO Shock"

Direct addition of high-concentration DMSO stocks to cell culture media can cause protein precipitation or cytotoxicity.[1]

  • Max DMSO Tolerance: Most mammalian cells tolerate < 0.5% v/v DMSO.[1] Ideally, keep final concentration ≤ 0.1%.[1]

  • Intermediate Dilution: Perform serial dilutions in DMSO first, then perform the final 1:1000 dilution into the aqueous buffer.

Serial Dilution Protocol (Example)

To achieve a final assay concentration of 10 µM :

  • Stock: Start with 10 mM Stock (100% DMSO).

  • Step A (Dilution in DMSO): Dilute 1:100 in DMSO to create a 100 µM working stock.

    • Mix 10 µL of 10 mM Stock + 990 µL DMSO.

  • Step B (Final Assay): Dilute 1:1000 into Culture Medium.

    • Add 1 µL of 100 µM working stock to 1 mL Medium.

    • Final Concentration: 10 µM Ciprostene.

    • Final DMSO: 0.1% (Safe).[1][2]

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Precipitation upon thawing Solution stored at -20°C too long or moisture ingress.[1][2]Warm to 37°C and sonicate. If precipitate persists, discard. Ensure DMSO was anhydrous.
Precipitation in Media Rapid dilution or concentration too high (>20 µM in aqueous).[1][2]Use the intermediate dilution step (Step 6.2).[1][2] Vortex media immediately upon addition.
Loss of Activity Oxidation or hydrolysis.[1]Always purge vials with

before storage. Use aliquots to avoid freeze-thaw.

References

  • Cayman Chemical. Ciprostene (calcium salt) Product Information & Solubility Data. Retrieved from [1][2]

  • PubChem. Ciprostene Calcium (CID 9853650) Physicochemical Properties. National Library of Medicine. Retrieved from [1][2]

  • Sigma-Aldrich. Handling and Solubility of Lipophilic Compounds in DMSO. Technical Bulletin. Retrieved from [1][2]

  • Selleck Chemicals. Inhibitor Handling and Stock Solution Preparation. Retrieved from

Sources

Troubleshooting & Optimization

Preventing hydrolysis of prostacyclin analogs in culture media

Author: BenchChem Technical Support Team. Date: February 2026

The Core Mechanism: Why Your Assay is Failing

Prostacyclin (PGI2) is inherently unstable in aqueous solutions at physiological pH. The primary failure mode in cell culture is acid-catalyzed hydrolysis of the enol ether functionality.

Unlike enzymatic degradation (which requires specific metabolic enzymes), this hydrolysis is purely chemical and driven by pH and temperature. In standard cell culture conditions (pH 7.4, 37°C), native Prostacyclin degrades into 6-keto-PGF1α (biologically inactive) with a half-life (


) of approximately 2–3 minutes .

To preserve activity, you must either:

  • Stabilize the pH: Force the equilibrium away from hydrolysis (pH > 8.5).

  • Switch Analogs: Use chemically modified structures (Carbacyclins or Benzindenes) that replace the labile oxygen atom.

Visualization: The Hydrolysis Trap

The following diagram illustrates the chemical vulnerability of the enol ether bond and the decision pathways to prevent it.

PGI2_Hydrolysis PGI2 Prostacyclin (PGI2) (Active Vasodilator) EnolEther Enol Ether Bond (Critical Weakness) PGI2->EnolEther Iloprost Iloprost (Carbacyclin) Ether O -> CH2 PGI2->Iloprost Chemical Modification Treprostinil Treprostinil (Benzindene) Ring Stabilization PGI2->Treprostinil Chemical Modification Intermediate Unstable Hemiketal Intermediate EnolEther->Intermediate Acid Catalysis H_Ion H+ Ions (pH < 8.0) H_Ion->EnolEther KetoPGF 6-keto-PGF1α (Biologically Inactive) Intermediate->KetoPGF Rapid Hydrolysis (t1/2 ~3 mins @ pH 7.4)

Figure 1: Mechanism of acid-catalyzed hydrolysis of Prostacyclin and structural stabilization strategies.

Strategic Analog Selection

Do not treat all "prostacyclins" equally. Your choice of analog dictates your experimental protocol.

CompoundClassChemical Stability (pH 7.4, 37°C)Primary RiskRecommended Use Case
Epoprostenol (Synthetic PGI2)Enol EtherCritical:

mins
Rapid HydrolysisAcute signaling (seconds/minutes) or continuous flow perfusion only.
Iloprost CarbacyclinHigh: Stable for hours/daysSurface AdsorptionLong-term incubations (24h+), gene expression assays.
Treprostinil BenzindeneHigh: Stable for hours/daysSurface AdsorptionLong-term incubations, subcutaneous mimetic models.
Beraprost BenzoprostacyclinModerate/High IsomerizationOral availability studies.

Troubleshooting Guides & FAQs

Scenario A: "My EC50 values are shifting or inconsistent between replicates."

Diagnosis: This is likely due to Non-Specific Adsorption (NSA) to plasticware, not just chemical instability. Prostacyclin analogs are lipophilic organic acids. They bind avidly to polystyrene (standard culture plates) and polypropylene (pipette tips).

The Fix:

  • Switch Materials: Use glass Hamilton syringes for dosing stocks. Use Low-Binding polypropylene tubes for serial dilutions.

  • The "BSA Block" Protocol:

    • Pre-coat your tips and tubes with 0.1% BSA (Bovine Serum Albumin) or include 0.1% BSA directly in your culture media.

    • Why? Albumin acts as a "sacrificial protein," coating the hydrophobic plastic sites so your drug stays in solution.

  • Solvent Carrier: Ensure your stock is in DMSO or Ethanol. Do not make aqueous intermediate dilutions; spike directly from the organic solvent into the media containing cells.

Scenario B: "I see no effect with Epoprostenol in my 24-hour assay."

Diagnosis: The drug degraded before the assay finished. If you added Epoprostenol at


, by 

, <3% of the active drug remained.

The Fix:

  • Option 1 (Switch): Use Iloprost or Treprostinil.[1][2] They activate the same IP receptor but survive the incubation.

  • Option 2 (The "Spike" Method): If you must use Epoprostenol, you cannot do a 24h endpoint. You must look at immediate downstream signaling (e.g., cAMP levels at 10 mins) or use a flow-perfusion system to continuously replenish fresh drug.

Scenario C: "Precipitation occurs when I add the drug to the media."

Diagnosis: "Solvent Shock." Adding a high volume of cold DMSO stock to warm aqueous media can cause immediate precipitation of lipophilic compounds.

The Fix:

  • Limit the final solvent concentration to 0.1% v/v .

  • Vortex the media immediately upon addition.

  • Warm the stock solution to room temperature before pipetting (DMSO freezes at 19°C; cold DMSO is viscous and mixes poorly).

Detailed Protocols

Protocol 1: Handling Epoprostenol (The "Unstable" Standard)

Use this only if strictly required by your SOP. Otherwise, use Iloprost.

Reagents:

  • Epoprostenol Sodium (lyophilized)[3]

  • Glycine Buffer: 50 mM Glycine, pH 10.5 (Critical for stock stability).

Workflow:

  • Reconstitution: Dissolve powder only in Glycine Buffer (pH 10.5). Never use water or PBS for the stock solution; the pH drop will trigger immediate degradation.

  • Storage: Aliquot immediately. Store at -80°C. Thaw only once.

  • The "Flash" Dilution:

    • Prepare your cell culture plates with cells and media (pH 7.4).

    • Take the Epoprostenol stock (pH 10.5) and dilute directly into the well.

    • Timer Starts Immediately: You have ~3 minutes of peak activity.

    • Note: The small volume of pH 10.5 buffer will be buffered out by the bulk culture media (usually HEPES or Bicarbonate), bringing the drug to pH 7.4, where it activates the receptor but simultaneously begins degrading.

Protocol 2: Preventing Adsorption for Stable Analogs (Iloprost/Treprostinil)

Workflow:

  • Stock Prep: Dissolve Iloprost in 100% Ethanol or DMSO to 10 mM. Store -20°C.

  • Carrier Protein: Supplement your assay media with 0.1% Fatty-Acid Free BSA .

    • Scientific Rationale: Standard serum (FBS) contains albumin, but batch variability can affect free-drug concentrations. Adding defined BSA ensures consistent "carrier" capacity to prevent plastic binding without sequestering all the drug.

  • Mixing: When diluting, use glass vials or siliconized microcentrifuge tubes. Avoid standard polystyrene troughs.

Decision Support System

Use this logic tree to determine the correct experimental setup for your specific needs.

Decision_Tree Start Start: Select Experimental Goal Duration What is the assay duration? Start->Duration Short < 30 Minutes (cAMP, Ca2+ flux) Duration->Short Acute Long > 1 Hour (Gene exp, Proliferation) Duration->Long Chronic DrugChoice1 Can you use Iloprost? Short->DrugChoice1 YesIlo Use Iloprost or Treprostinil (Stable) Long->YesIlo Epoprostenol will degrade (Invalid) DrugChoice1->YesIlo Yes NoIlo Must use Epoprostenol? DrugChoice1->NoIlo No (Regulatory reason) StableProtocol PROTOCOL: 1. Stock in DMSO 2. Use 0.1% BSA in media 3. Use Low-Binding plastics YesIlo->StableProtocol EpoProtocol PROTOCOL: 1. Stock in Glycine pH 10.5 2. Flash dilute 3. Measure immediately NoIlo->EpoProtocol Yes

Figure 2: Decision tree for selecting the correct Prostacyclin analog and protocol based on assay duration.

References

  • Stitham, J., et al. (2011). "Prostacyclin receptor regulation." Prostaglandins & Other Lipid Mediators.
  • Jones, R. L., et al. (2011). "Prostacyclin analogues: a new era for the treatment of pulmonary hypertension?" British Journal of Pharmacology. (Comparison of Iloprost vs. Treprostinil stability and pharmacology).
  • Lambert, O., et al. (2012).[4] "Stability and microbiological properties of a new formulation of epoprostenol sodium." Drug Design, Development and Therapy. Retrieved from [Link] (Provides data on pH dependence and buffer formulations).

  • Tominaga, F., et al. (2010).[5] "Reduction of non-specific adsorption of drugs to plastic containers." Journal of Pharmacological and Toxicological Methods. (Validates the adsorption of hydrophobic drugs to plasticware and BSA mitigation).

Sources

Technical Support Center: Ciprostene Storage & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ciprostene (9ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-methylcarbacyclin) is a chemically stable analog of Prostacyclin (PGI

).[1] Unlike naturally occurring PGIngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

, which possesses an extremely labile enol ether functionality susceptible to rapid hydrolysis, Ciprostene features a carbon-for-oxygen substitution that significantly enhances its chemical stability.[1]

However, "stable" is a relative term in lipid chemistry.[1] While Ciprostene does not degrade within minutes at physiological pH like PGI


, it remains susceptible to oxidative degradation and solvent evaporation over time.[1]
  • Long-Term Storage: Must be at -20°C (or -80°C) to guarantee shelf life ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     1 year.[1]
    
  • Short-Term Exposure: Stable at Room Temperature (RT) for days (e.g., during shipping), provided it is protected from light and moisture.[1][2]

Stability Analysis: -20°C vs. Room Temperature

The following data table summarizes the stability profile based on accelerated degradation studies and standard lipid handling protocols.

ParameterStorage at -20°C (Recommended)Storage at Room Temperature (20-25°C)
Chemical Integrity High. Oxidation rates are negligible.[1][2]Moderate. Slow oxidative degradation of alkene bonds may occur over weeks.[1]
Physical State Stable. Solutions remain homogeneous; solids remain crystalline.[1]Variable. Methyl acetate solutions may evaporate rapidly if not sealed.[1]
Shelf Life ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

1 year (Solid or Solution)
< 1 month (Solution); < 3 months (Solid)
Primary Risk Moisture condensation upon thawing.[1]Solvent evaporation and UV-induced oxidation.[1][2]
The Mechanism of Instability

While Ciprostene lacks the hydrolytically unstable enol ether of PGI


, it retains multiple double bonds (alkenes).
  • Oxidation: At RT, atmospheric oxygen can attack the allylic positions or double bonds, leading to epoxide formation or chain cleavage. Lowering the temperature to -20°C kinetically inhibits these radical reactions.[1]

  • Solvent Effects: Ciprostene is often supplied in Methyl Acetate .[1] This solvent is chosen for its inertness and high volatility (Boiling Point: ~57°C).[1][2] At RT, methyl acetate evaporates quickly, potentially changing the concentration of your standard or leaving a dry film that is difficult to reconstitute quantitatively.[1]

Solvent Systems: Methyl Acetate vs. Ethanol[3]

We frequently receive inquiries regarding the choice of solvent. Understanding the chemistry behind this choice is vital for your experimental design.

Why Methyl Acetate?
  • Non-Protic: Methyl acetate is an aprotic solvent.[1] It does not donate hydrogen bonds.[1] This prevents potential transesterification reactions that might occur with ester-based analogs in protic solvents like ethanol, although Ciprostene itself (as a calcium salt/acid) is relatively robust.[1][2]

  • Lipid Solubility: It provides excellent solubility for lipophilic prostaglandins and analogs.[1]

  • Recovery: Its high vapor pressure allows for easy evaporation if you need to exchange solvents (e.g., for cell culture media).[1]

Can I switch to Ethanol?

Yes, but with caveats.

  • Protocol: You can evaporate the methyl acetate under a gentle stream of nitrogen and reconstitute the residue in ethanol.

  • Why do this? Methyl acetate is toxic to cells.[1] If your experiment involves treating cell cultures, you must exchange the solvent to Ethanol or DMSO (keep final concentration <0.1% in culture).[1]

  • Storage in Ethanol: Ethanol solutions are stable at -20°C, but ethanol is hygroscopic.[1][2] It absorbs water from the air, which can promote hydrolysis over very long periods.

Troubleshooting Guide & FAQs

Scenario A: "My vial arrived at room temperature. Is it ruined?"

Diagnosis: No. Explanation: Ciprostene is stable enough to withstand transit times (2-5 days) at ambient temperature.[1][2] The "ship at RT, store at -20°C" model is standard for stable prostacyclin analogs.[1] Action: Immediately place the vial in -20°C storage upon receipt.

Scenario B: "The solution volume looks low (Solvent Evaporation)."

Diagnosis: Methyl acetate evaporation.[1] Cause: The vial cap may have loosened, or the septum was punctured without resealing. Methyl acetate is highly volatile.[1] Action:

  • Do not simply add more solvent to the mark (concentration is now unknown).[1]

  • Dry the sample completely under a nitrogen stream.

  • Reconstitute with a precise volume of fresh solvent (Ethanol or Methyl Acetate) to achieve a known stock concentration.

Scenario C: "I see a white precipitate in my buffer."

Diagnosis: Calcium salt insolubility.[1][3] Cause: Ciprostene is often supplied as a Calcium salt.[1] Calcium salts of fatty acids/lipids can precipitate in phosphate buffers (PBS) or media containing high calcium/magnesium.[1] Action:

  • Dissolve the stock in DMSO or Ethanol first.

  • Dilute into the buffer while vortexing.

  • Ensure the final concentration is below the solubility limit (typically ~50-100 µg/mL in aqueous buffers).[1][2]

Standard Operating Procedures (SOPs)

SOP-01: Aliquoting and Long-Term Storage

Objective: Minimize freeze-thaw cycles and solvent evaporation.[1][2]

  • Preparation: Allow the original vial to equilibrate to 4°C (on ice) or RT briefly to prevent moisture condensation inside the cold vial when opened.

  • Solvent Check: Ensure the Ciprostene is fully dissolved.[1] If supplied in methyl acetate, verify volume.

  • Aliquot: Using a gas-tight syringe (Hamilton), dispense aliquots into high-quality amber glass vials with Teflon-lined caps.

    • Note: Avoid plastic microfuge tubes for long-term storage of methyl acetate solutions; the solvent can leach plasticizers.[1]

  • Inert Gas: Overlay each aliquot with Argon or Nitrogen gas to displace oxygen.[1]

  • Seal & Store: Cap tightly. Wrap with Parafilm.[1] Store at -20°C.

SOP-02: Solvent Exchange for Cell Culture

Objective: Remove cytotoxic methyl acetate.[1][2]

  • Transfer the required amount of Ciprostene solution to a clean glass vial.

  • Place the vial under a gentle stream of Nitrogen gas.

    • Tip: Do not apply heat.[1][4] The evaporation of methyl acetate will cool the vial; this is normal.

  • Evaporate until a thin, oily film or solid residue remains.[1]

  • Immediately reconstitute in DMSO or Ethanol .

  • Vortex for 30 seconds to ensure complete recovery from the glass walls.

Visualizations

Figure 1: Stability & Handling Decision Tree

This diagram illustrates the logical flow for handling Ciprostene upon arrival and during experimental use.

Ciprostene_Workflow Arrival Shipment Arrival (Room Temp) Inspect Inspect Solvent Volume (Methyl Acetate) Arrival->Inspect Evap Volume Low? Inspect->Evap Reseal Store at -20°C (Long Term) Evap->Reseal No (Vol OK) DryDown Dry Down (N2 gas) Reconstitute Evap->DryDown Yes Experiment Experimental Use Reseal->Experiment Thaw DryDown->Reseal SolventCheck Is Methyl Acetate Compatible? Experiment->SolventCheck DirectUse Dilute & Use SolventCheck->DirectUse Yes (e.g. GC/MS) Exchange Solvent Exchange (to DMSO/Ethanol) SolventCheck->Exchange No (e.g. Cells) Exchange->DirectUse

Caption: Decision matrix for inspecting, storing, and preparing Ciprostene solutions. Blue nodes indicate process start/steps, Green indicates safe states, Red indicates intervention required.[1]

Figure 2: Chemical Stability Hierarchy

Comparison of Ciprostene to its parent compound, illustrating the structural basis for its stability.

Stability_Hierarchy cluster_0 Unstable Parent cluster_1 Stable Analog PGI2 Prostacyclin (PGI2) (Enol Ether) Hydrolysis Rapid Hydrolysis (t1/2 < 5 mins at pH 7.4) PGI2->Hydrolysis Ciprostene Ciprostene (Carbacyclin Analog) PGI2->Ciprostene Chemical Modification Mechanism Carbon replaces Ether Oxygen (Prevents Hydrolysis) Ciprostene->Mechanism

Caption: Structural comparison showing the stabilization of Ciprostene via carbon substitution at the 9-position, preventing the rapid hydrolysis seen in PGI2.

References

  • PubChem. Ciprostene Calcium - Compound Summary.[1][2] National Library of Medicine.[1] Retrieved from [Link]

  • Allan, G., et al. (1985).[1] "The cardiovascular and platelet actions of 9beta-methyl carbacyclin (ciprostene), a chemically stable analogue of prostacyclin."[1] British Journal of Pharmacology, 85(2), 547–555.[1] Retrieved from [Link]

  • Aristoff, P.A., et al. (1983).[1] "Synthesis of 9-substituted carbacyclin analogues." The Journal of Organic Chemistry, 48(26), 5341–5348.[1] Retrieved from [Link][1][2]

Sources

Ciprostene calcium degradation products analysis HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ciprostene Calcium Analytical Guide

Executive Summary & Chemical Context

Ciprostene Calcium is the calcium salt of a carbacyclin derivative (9


-methylcarbacyclin). Unlike naturally occurring Prostacyclin (PGI2), which possesses a chemically unstable enol-ether moiety susceptible to rapid hydrolysis, Ciprostene replaces this oxygen with a carbon atom (methylene group).

Implications for Analysis:

  • Hydrolytic Stability: Ciprostene is relatively stable in aqueous solutions compared to PGI2. You will not typically see the rapid breakdown into 6-keto-PGF1

    
     that characterizes natural prostacyclins.
    
  • Primary Degradation Modes: The primary stability challenges are isomerization (specifically at the C-5 double bond and C-15 hydroxyl group) and oxidation .

  • Salt Dissociation: In standard Reverse Phase (RP) HPLC conditions (acidic pH), the calcium salt dissociates. The analytical target is the free acid form of Ciprostene. The calcium ion elutes in the void volume.

Core Analytical Methodology

The following protocol is the "Gold Standard" derived from foundational stability studies (Upjohn/Pfizer legacy data) and modernized for current column technologies.

Standard Operating Conditions (Isomer-Specific)
ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax ODS or equivalent)High carbon load required for methylene selectivity between geometric isomers.
Mobile Phase A 20-25 mM Phosphate or Ammonium Formate Buffer (pH 2.5)Low pH suppresses ionization of the carboxylic acid (

), ensuring retention and peak sharpness.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for prostaglandins compared to Methanol.
Isocratic Ratio A: 60% / B: 40%Isocratic hold is critical for maintaining consistent selectivity (

) between the 5Z (active) and 5E (inactive) isomers.
Flow Rate 1.0 - 1.2 mL/minOptimized for 5 µm particles; scale down for sub-2 µm columns.
Detection UV @ 200-205 nmCiprostene lacks strong chromophores. Low UV is necessary but requires high-purity solvents to minimize noise.
Temperature 30°C ± 1°CCritical: Fluctuations in temperature dramatically affect the resolution of diastereomers.

Degradation Pathways & Identification

Understanding what you are separating is as important as the separation itself.

Visualizing the Degradation Logic

Ciprostene_Degradation Ciprostene Ciprostene (Active) (5Z, 15S) Isomer_5E 5-Trans Isomer (5E, 15S) [Geometric Isomerism] Ciprostene->Isomer_5E UV Light / Thermal Stress Isomer_15Epi 15-Epi Isomer (5Z, 15R) [Epimerization] Ciprostene->Isomer_15Epi Acidic pH Stress Oxidation Oxidative Products (Allylic Oxidation) Ciprostene->Oxidation Peroxide / Air Hydrolysis Hydrolysis (Minimal/Stable) Ciprostene->Hydrolysis Extreme pH (Rare)

Figure 1: Primary degradation pathways for Ciprostene. Note that unlike PGI2, hydrolysis is a minor pathway due to the carbacyclin structure.

Key Degradant Characteristics
  • 5-Trans Isomer (5E-Ciprostene): The geometric isomer at the C-5 double bond. Usually elutes before Ciprostene in RP-HPLC.

  • 15-Epi Isomer: Inversion of the hydroxyl group at C-15. This is acid-catalyzed. Often elutes after the main peak or co-elutes depending on the specific C18 carbon load.

  • Oxidative Degradants: Formed at the allylic positions. These are generally more polar and elute earlier.

Troubleshooting Guide (FAQ)

Q1: I am observing a large, unretained peak at the solvent front (Void Volume). Is this a degradant?

  • Diagnosis: No. This is likely the Calcium counter-ion and nitrate/chloride salts from your buffer or sample matrix.

  • Explanation: At pH 2.5, Ciprostene Calcium dissociates into Ciprostene (free acid) and Ca²⁺. The free acid is retained by the column; the Calcium ion is not retained and elutes immediately (

    
    ).
    
  • Action: Ignore peaks < 1.5 min. Ensure your integration window excludes the void volume.

Q2: The resolution between Ciprostene and its 5E-isomer is deteriorating (


). 
  • Root Cause 1: pH Drift. The separation of geometric isomers is highly sensitive to the ionization state. If your buffer pH rises above 2.8, the carboxylic acid begins to ionize, reducing retention and altering selectivity.

  • Root Cause 2: Temperature. Isomer separation is entropy-driven.

  • Corrective Action:

    • Verify Mobile Phase A pH is exactly 2.5 ± 0.1.

    • Thermostat the column strictly at 30°C. Do not rely on ambient temperature.

Q3: My baseline at 200 nm is noisy and drifting, making low-level degradant quantification impossible.

  • Diagnosis: UV Cutoff interference.

  • Explanation: Acetonitrile is transparent at 200 nm, but many buffer salts are not. Citrate or Acetate buffers have high UV cutoff and are unsuitable.

  • Action:

    • Switch to Phosphate (if not using MS) or Ammonium Formate .

    • Use HPLC-grade water and ACN.

    • Ensure the reference wavelength (if using DAD) is set "off" or wide (e.g., 360 nm/100 nm bandwidth) to avoid compensation errors.

Q4: I see "ghost peaks" in my gradient run.

  • Diagnosis: System contamination or Mobile Phase impurities.

  • Explanation: Because detection is at 200 nm, trace organic impurities in the water/ACN accumulate on the column during equilibration and elute during the gradient.

  • Action: Run a "No Injection" blank. If peaks persist, clean the column with 100% ACN and replace mobile phase solvents.

Advanced Troubleshooting Workflow

Use this decision tree when standard troubleshooting fails.

Troubleshooting_Logic Start Problem Detected Issue_Type Identify Issue Type Start->Issue_Type Retention_Shift Retention Time Shift Issue_Type->Retention_Shift Peak_Shape Peak Tailing / Split Issue_Type->Peak_Shape Selectivity Loss of Isomer Resolution Issue_Type->Selectivity Check_Flow Check Pump Flow & Leak Retention_Shift->Check_Flow Check_pH Verify Buffer pH (2.5) Retention_Shift->Check_pH Check_Ca Ca2+ Interaction? Add 0.1% TFA or Increase Ionic Strength Peak_Shape->Check_Ca Guard_Col Replace Guard Column Peak_Shape->Guard_Col Temp_Ctrl Check Column Temp (Isomers are Temp Sensitive) Selectivity->Temp_Ctrl MP_Ratio Verify ACN % (±1%) Selectivity->MP_Ratio

Figure 2: Logical fault-finding tree for Ciprostene HPLC analysis.

References

  • Methodology & Isomer Separation: Mounts, D. L., & Chin, C. C. (1985).[1] High-performance liquid chromatography method for the separation of isomers of 9 beta-methylcarbacyclin (ciprostene) and the analysis of pharmaceutical samples.[1][2][3][4] Journal of Chromatography A, 321, 209–215.[1]

  • Chemical Structure & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9853650, Ciprostene Calcium.

  • General Carbacyclin Stability Context: Whittle, B. J., Moncada, S., Whiting, F., & Vane, J. R. (1980). Carbacyclin: a potent stable prostacyclin analogue for the inhibition of platelet aggregation.[5] Prostaglandins, 19(4), 605–627.[5] (Provides foundational data on the hydrolytic stability of the carbacyclin ring vs. PGI2).

Sources

Validation & Comparative

Comparative Vasorelaxant Effects of Ciprostene and Treprostinil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of Stability

In the development of prostacyclin (


) therapies for pulmonary arterial hypertension (PAH) and peripheral vascular disorders, the central challenge has always been balancing chemical stability  with biological potency .

This guide compares Ciprostene , an early-generation carbacyclin analog designed to overcome the metabolic instability of natural prostacyclin, against Treprostinil , a tricyclic benzindene analog that currently represents the clinical gold standard. While both agents induce vasorelaxation via the IP receptor, their distinct structural modifications result in divergent pharmacokinetic profiles, receptor selectivities, and clinical utilities.

Key Takeaway: While Ciprostene demonstrated the feasibility of stable prostacyclin analogs, Treprostinil exhibits superior potency (approximately 10-15x greater than Ciprostene), a more versatile pharmacokinetic profile allowing for subcutaneous and oral delivery, and a broader receptor binding profile (IP, DP1, EP2) that synergizes to enhance vasodilation.

Structural and Mechanistic Basis[1]

Chemical Architecture

The native prostacyclin molecule (


) possesses an enol ether ring that is rapidly hydrolyzed at physiological pH (

min), rendering it inactive.
  • Ciprostene (9

    
    -methylcarbacyclin): 
    
    • Modification: The unstable enol ether oxygen is replaced by a carbon atom (methylene group).

    • Result: This "carbacyclin" structure confers metabolic stability against hydrolysis, allowing for longer duration of action. However, this structural change alters the molecule's flexibility, reducing its affinity for the IP receptor compared to the native ligand.

  • Treprostinil:

    • Modification: Features a unique tricyclic benzindene ring system.[1][2]

    • Result: This structure provides exceptional chemical stability (stable at room temperature and neutral pH) and high lipophilicity. The benzindene ring allows the molecule to maintain a conformation that tightly binds the IP receptor while also engaging DP1 and EP2 receptors.

Signaling Pathway (The "Why" of Vasorelaxation)

Both agents function primarily as agonists of the IP Receptor (Prostacyclin Receptor) on vascular smooth muscle cells (VSMCs).

Mechanism of Action:

  • Binding: Ligand binds to the Gs-coupled IP receptor.

  • Activation: Activation of Adenylyl Cyclase (AC).

  • Messenger: Conversion of ATP to cyclic AMP (cAMP).

  • Effect: cAMP activates Protein Kinase A (PKA).

  • Relaxation: PKA phosphorylates Myosin Light Chain Kinase (MLCK) (reducing its activity) and opens

    
     channels, leading to hyperpolarization and reduced intracellular calcium.
    
Diagram: Prostacyclin Signaling Pathway

G Ligand Treprostinil / Ciprostene Receptor IP Receptor (Gs-Coupled) Ligand->Receptor Binding AC Adenylyl Cyclase Receptor->AC Gs Activation cAMP cAMP (↑) AC->cAMP Catalysis PKA Protein Kinase A (PKA) cAMP->PKA Activation K_Channel K+ Channel Opening (Hyperpolarization) PKA->K_Channel MLCK MLCK Inhibition (↓ Ca2+ Sensitivity) PKA->MLCK SERCA SERCA Pump (Ca2+ Sequestration) PKA->SERCA Result VASORELAXATION K_Channel->Result MLCK->Result SERCA->Result

Caption: Gs-coupled signaling cascade mediating vasorelaxation by prostacyclin analogs.

Comparative Data Profile

The following data aggregates findings from pharmacological characterization studies. Note that Treprostinil's potency is significantly higher, approaching that of native Epoprostenol, whereas Ciprostene acts as a partial or less potent agonist.

FeatureCiprosteneTreprostinilClinical Implication
Chemical Class Carbacyclin AnalogBenzindene AnalogTreprostinil allows for SC/Oral/Inhaled routes.[2]
Relative Potency ~0.06x (vs. Epoprostenol)~1.0x (vs. Epoprostenol)Higher doses of Ciprostene required for same effect.
Vasorelaxant

~7.5 - 8.0 (Est.)9.48 ± 0.13Treprostinil is highly potent in human pulmonary arteries.[3][4]
Receptor Selectivity IP SelectiveIP, DP1, EP2Treprostinil recruits multiple pathways for vasodilation.
Half-Life (

)
~30-60 mins (Est.)~4 hoursTreprostinil supports intermittent dosing or stable SC infusion.
Platelet Inhibition ModerateHighBoth reduce thrombotic risk in PAH.
Stability Stable vs. HydrolysisHighly StableBoth eliminate the need for ice-cooling during infusion.

Expert Insight: Ciprostene's estimated potency is roughly 15 times lower than native prostacyclin (Epoprostenol).[5] In contrast, Treprostinil matches or exceeds Epoprostenol's potency in certain vascular beds due to its ability to activate EP2 receptors, which also couple to Gs/cAMP, providing a "dual-hit" vasorelaxant mechanism that Ciprostene lacks.

Experimental Protocols for Comparative Assessment

To objectively compare these agents in a research setting, the following self-validating protocols are recommended.

Isometric Tension Myography (Vasorelaxation Assay)

This assay measures the functional efficacy of the drugs on isolated vascular rings (e.g., pulmonary artery).

Workflow Diagram:

Myography Step1 Harvest Tissue (Pulmonary Artery) Step2 Mount in Organ Bath Step1->Step2 Step3 Equilibration (60 min, 37°C) Step2->Step3 Step4 Pre-constriction (Phenylephrine EC80) Step3->Step4 Step5 Cumulative Dosing (10^-9 to 10^-5 M) Step4->Step5 Step6 Data Analysis (Sigmoidal Fit) Step5->Step6

Caption: Standardized workflow for isometric tension myography to determine EC50 values.

Protocol Steps:

  • Preparation: Isolate rat or human pulmonary arterial rings (2-3 mm). Carefully remove connective tissue.

  • Mounting: Mount rings on wire myograph chambers containing Krebs-Henseleit solution gassed with 95%

    
    /5% 
    
    
    
    .
  • Normalization: Stretch vessels to an optimal passive tension (e.g., equivalent to 100 mmHg transmural pressure).

  • Viability Check: Challenge with 80 mM KCl. Discard rings generating <1.0 g tension.

  • Pre-constriction: Induce stable tone using Phenylephrine (PE,

    
    ) or U46619 (Thromboxane mimetic). Critical: Wait for a stable plateau (approx. 15-20 mins).
    
  • Dosing: Add Ciprostene or Treprostinil in cumulative half-log increments (

    
     to 
    
    
    
    ).
  • Calculation: Express relaxation as % reversal of pre-constriction. Plot log[concentration] vs. response to derive

    
    .
    
cAMP Accumulation Assay

To confirm the receptor-mediated mechanism (IP receptor coupling).

  • Cell Culture: Use Human Pulmonary Artery Smooth Muscle Cells (hPASMCs).

  • Treatment: Incubate cells with Phosphodiesterase (PDE) inhibitor (IBMX,

    
    ) to prevent cAMP breakdown.
    
  • Stimulation: Treat cells with varying concentrations of Ciprostene or Treprostinil for 15 minutes.

  • Lysis & Detection: Lyse cells and quantify cAMP using a competitive ELISA or TR-FRET assay.

  • Validation: Use an IP receptor antagonist (e.g., RO1138452) in a parallel well; vasorelaxation/cAMP signal should be abolished.

References

  • Whittle, B. J., et al. (2012). "Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist." Biochemical Pharmacology.

  • Hussain, A., et al. (2017).[4] "In Vitro Characterisation of Pharmacological Effect of Prostacyclin Analogues in Comparison to Phosphodiesterase Inhibitors on Small Human Pulmonary Vessels." World Journal of Cardiovascular Surgery.

  • Schrör, K., et al. (1981). "Ciprostene, a stable epoprostenol (prostacyclin) analogue."[5] In: Prostacyclin and its stable analogues. (Historical reference for Ciprostene pharmacology).

  • Darius, H., et al. (1985). "Hemodynamic and platelet effects of ciprostene, a novel stable prostacyclin analogue, in healthy volunteers." Klinische Wochenschrift.
  • Clapp, L. H., & Gurung, R. (2015). "The mechanisms of action of prostaglandins in the vasculature." British Journal of Pharmacology.

  • Falcetti, E., et al. (2010). "Genomic and proteomic analysis of the effects of treprostinil on human pulmonary artery smooth muscle cells." Prostaglandins & Other Lipid Mediators.[6][7]

Sources

Technical Guide: Receptor Selectivity & Pharmacological Profiling of Ciprostene Calcium vs. Beraprost Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ciprostene Calcium vs. Beraprost Sodium Receptor Selectivity Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Context

This guide provides a rigorous pharmacological comparison between Ciprostene calcium and Beraprost sodium , two chemically stable analogues of prostacyclin (PGI2). While both agents target the IP receptor to induce vasodilation and inhibit platelet aggregation, their receptor selectivity profiles, metabolic stability, and clinical utility diverge significantly.

  • Beraprost Sodium: The first orally active prostacyclin analogue. It exhibits a distinct "dual-affinity" profile, binding with high affinity to the IP receptor and moderate affinity to the EP3 receptor . This off-target EP3 binding is a critical determinant of its therapeutic window and side-effect profile (e.g., vasoconstriction in specific vascular beds).

  • Ciprostene Calcium (U-61,431): A carbacyclin derivative (9

    
    -methylcarbacyclin) developed to overcome the chemical instability of epoprostenol. Unlike Beraprost, Ciprostene lacks oral bioavailability and demonstrates a lower intrinsic potency (~1/15th of PGI2). It is largely of historical significance in drug development, having been discontinued in favor of more potent analogues like Iloprost and Treprostinil.
    
Pharmacological Mechanism & Receptor Selectivity[1]

The therapeutic efficacy of prostacyclin analogues hinges on the balance between IP receptor activation (desired: vasodilation, anti-platelet) and EP receptor cross-reactivity (undesired: pain, potential vasoconstriction).

2.1. Beraprost Sodium: The IP/EP3 Profile

Beraprost is unique among PGI2 analogues due to its significant affinity for the EP3 receptor.

  • IP Receptor (Primary Target): Beraprost acts as a full agonist, coupling to

    
     proteins to activate adenylyl cyclase.
    
  • EP3 Receptor (Secondary Target): Beraprost binds EP3 with a

    
     of ~680 nM.[1] In pulmonary tissues, EP3 activation can couple to 
    
    
    
    (inhibiting cAMP) or
    
    
    (Rho/Rho-kinase pathway), potentially causing vasoconstriction that counteracts IP-mediated dilation.
  • Selectivity Ratio: IP > EP3 >> EP1 > EP2 > DP1.

2.2. Ciprostene Calcium: The Carbacyclin Profile

Ciprostene functions as a classical carbacyclin mimic.

  • IP Receptor: Acts as a direct agonist but with reduced affinity compared to native PGI2 and Beraprost. Clinical infusion studies indicate it requires significantly higher molar doses to achieve equipotent biological effects (inhibition of ADP-induced aggregation).

  • Off-Target Effects: Like other early carbacyclins, Ciprostene retains cross-reactivity with EP1 and EP3 receptors, contributing to characteristic side effects (jaw pain, flushing) even at sub-maximal therapeutic doses.

2.3. Comparative Signaling Pathway (DOT Visualization)

Prostacyclin_Signaling Ligands Ligand (Beraprost / Ciprostene) IP_Rec IP Receptor (Gs-Coupled) Ligands->IP_Rec High Affinity EP3_Rec EP3 Receptor (Gi/Rho-Coupled) Ligands->EP3_Rec Moderate Affinity (Beraprost) AC Adenylyl Cyclase IP_Rec->AC Gs Activation EP3_Rec->AC Gi Inhibition Effect_Constriction Vasoconstriction (Counter-Regulatory) EP3_Rec->Effect_Constriction Rho-Kinase? cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Effect_Vasodilation Vasodilation (Smooth Muscle Relaxation) PKA->Effect_Vasodilation MLCK Inhibition K+ Channel Opening Effect_Platelet Inhibition of Platelet Aggregation PKA->Effect_Platelet VASP Phosphorylation

Figure 1: Divergent signaling pathways. Beraprost activates IP (blue path) but recruits EP3 (yellow/red path) at higher concentrations, potentially blunting maximal vasodilation.

Experimental Performance Data

The following data consolidates binding affinities (


/

) and functional potency (

for platelet aggregation) derived from comparative pharmacological studies.
ParameterBeraprost SodiumCiprostene CalciumNative PGI2 (Reference)
Chemical Class Benzofuran derivativeCarbacyclin derivativeEicosanoid (Unstable)
IP Receptor Affinity (

)
133 nM (Human Platelets)Not Reported (Low Affinity)~2–5 nM
EP3 Receptor Affinity (

)
680 nM Moderate Cross-reactivityHigh Affinity
Platelet Aggregation (

)
133 nM (ADP-induced)~2,000 nM (Est.)*2–10 nM
Relative Potency (Human) ~0.6x of PGI2~0.06x (1/15th) of PGI2 1.0
Route of Administration Oral (Bioavailable)IV Infusion (Not Oral)IV Infusion

*Note: Ciprostene potency is estimated based on clinical infusion rates required to achieve equivalent biological endpoints compared to PGI2 (15-fold dose requirement).

Experimental Protocols

To validate these profiles in your own laboratory, use the following standardized assays. These protocols are designed to differentiate between pure IP agonism and mixed IP/EP activity.

Protocol A: Platelet Aggregation Assay (Born Method)

Purpose: To determine the functional


 of the analogue in a physiological system expressing IP receptors.
  • Preparation: Collect human venous blood into sodium citrate (3.8% w/v, 1:9 ratio). Centrifuge at 160 x g for 15 min to obtain Platelet-Rich Plasma (PRP).

  • Normalization: Adjust PRP count to

    
     platelets/mL using Platelet-Poor Plasma (PPP).
    
  • Incubation: Aliquot 450 µL PRP into cuvettes at 37°C with stirring (1000 rpm).

  • Treatment: Add 5 µL of Ciprostene or Beraprost (serial dilutions: 1 nM to 10 µM). Incubate for 2 minutes.

    • Control: Vehicle (Saline/Buffer).

  • Induction: Add 50 µL ADP (final concentration 5–10 µM) to induce aggregation.

  • Measurement: Monitor light transmission for 5 minutes using an aggregometer.

  • Analysis: Calculate % inhibition relative to control. Plot log-concentration vs. % inhibition to derive

    
    .
    
    • Expected Result: Beraprost will show a steep inhibition curve (

      
       nM). Ciprostene will require significantly higher concentrations (
      
      
      
      M) to achieve full inhibition.
Protocol B: cAMP Accumulation Assay (Selectivity Check)

Purpose: To detect off-target


 coupling (EP3 activity).
  • Cell Line: Use HEK-293 cells stably expressing human IP or EP3 receptors.

  • Pre-treatment: Incubate cells with IBMX (0.5 mM) to inhibit phosphodiesterase degradation of cAMP.

  • Agonist Challenge:

    • IP Cells: Treat with increasing doses of Beraprost/Ciprostene. Measure cAMP increase (Gs effect).

    • EP3 Cells: Stimulate cAMP with Forskolin (10 µM) first, then treat with Beraprost/Ciprostene. Measure cAMP suppression (Gi effect).

  • Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA kit.

  • Interpretation:

    • Beraprost: Will show potent cAMP generation in IP cells (

      
       nM) and dose-dependent cAMP suppression in EP3 cells at higher doses (
      
      
      
      nM).
    • Ciprostene: Will show weaker cAMP generation in IP cells.

Visualizing Receptor Selectivity Profiles

The following diagram illustrates the relative binding affinities. Note the "Dual Affinity" zone for Beraprost compared to the lower overall potency of Ciprostene.

Receptor_Selectivity cluster_legend Affinity Scale (Ki/Kd) High High Affinity (< 100 nM) Mod Moderate (100 - 1000 nM) High->Mod Low Low Affinity (> 1000 nM) Mod->Low B_IP Beraprost @ IP (Kd ~133 nM) B_EP3 Beraprost @ EP3 (Ki ~680 nM) B_EP1 Beraprost @ EP1 (Ki > 3000 nM) C_IP Ciprostene @ IP (Low Potency)

Figure 2: Comparative Affinity Profile. Green indicates high therapeutic potency; Yellow indicates potential for off-target effects at therapeutic doses; Red indicates low affinity or low potency.

References
  • Kajikawa, N., et al. (1989).[1] "Specific binding of the new stable epoprostenol analogue beraprost sodium to prostacyclin receptors on human and rat platelets." Arzneimittel-Forschung, 39(4), 495–499.[1] Link

  • Whittle, B. J., et al. (2012).[2] "Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors."[1] Biochemical Pharmacology, 84(1), 68–75. Link

  • Dumble, L., et al. (1986). "Tolerance and pharmacology of ciprostene, a stable epoprostenol (prostacyclin) analogue in humans." Journal of Clinical Pharmacology, 26(2), 131–140.[3] Link

  • Saito, O., et al. (1995). "Effects of beraprost sodium (a PGI2 derivative) on chronic hypoxic pulmonary hypertension in the rat." Nihon Kyobu Shikkan Gakkai Zasshi, 33(5), 509-516. Link

  • Gomberg-Maitland, M., & Olschewski, H. (2008). "Prostacyclin therapies for the treatment of pulmonary arterial hypertension." European Respiratory Journal, 31(4), 891-901. Link

Sources

Technical Comparison: Ciprostene Efficacy in Pulmonary Hypertension Models vs. Vehicle

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ciprostene (U-61,431) is a chemically stable, synthetic analog of Epoprostenol (Prostacyclin/PGI₂) . Unlike native prostacyclin, which degrades within minutes at physiological pH, Ciprostene retains structural integrity while functioning as a potent agonist of the IP receptor.

This guide provides a technical comparison of Ciprostene against Vehicle (placebo/saline) controls in preclinical Pulmonary Hypertension (PH) models. It focuses on hemodynamic efficacy, anti-remodeling properties, and the specific pharmacological advantages of using a stable analog in experimental workflows.

Pharmacological Mechanism & Rationale

The Stability Advantage

In drug development, the instability of native Epoprostenol complicates chronic administration in animal models (e.g., Monocrotaline-induced PH). Ciprostene offers a robust alternative for researchers requiring consistent plasma levels without the rapid hydrolysis seen in natural prostaglandins.

Mechanism of Action (MOA)

Ciprostene mimics the endogenous activity of PGI₂.[1] It binds to the IP Receptor (Prostacyclin Receptor) on pulmonary vascular smooth muscle cells (PASMCs). This binding initiates a G-protein coupled cascade that results in two critical therapeutic outcomes:

  • Vasodilation: Reduction of Pulmonary Vascular Resistance (PVR).[2]

  • Anti-Proliferation: Inhibition of smooth muscle hypertrophy (vascular remodeling).

Visualization: Ciprostene Signaling Pathway

The following diagram illustrates the molecular cascade activated by Ciprostene compared to the inert Vehicle.

Ciprostene_Signaling Ciprostene Ciprostene (Stable Analog) IP_Rec IP Receptor (G-Protein Coupled) Ciprostene->IP_Rec High Affinity Binding Vehicle Vehicle (Saline) Vehicle->IP_Rec No Binding NoEffect Outcome: Unchecked Vasoconstriction & Remodeling Vehicle->NoEffect Gs Gs Protein IP_Rec->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (↑ Intracellular) AC->cAMP ATP -> cAMP PKA Protein Kinase A (Activation) cAMP->PKA Vasodilation Outcomes: 1. Vasodilation (↓ mPAP) 2. ↓ Platelet Aggregation PKA->Vasodilation Phosphorylation of MLCK/Ion Channels

Figure 1: Signal transduction pathway of Ciprostene vs. Vehicle.[3] Ciprostene drives the cAMP/PKA axis to induce vasorelaxation, whereas Vehicle fails to counteract vasoconstrictive forces.

Experimental Design: Validating Efficacy

To objectively assess Ciprostene, the Monocrotaline (MCT) Rat Model is the industry standard. This model mimics the pathology of human PAH, including elevated right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (RVH).

Protocol: Chronic Infusion in MCT Rats

Self-Validating Checkpoint: Ensure the osmotic pump delivery rate matches the specific lot's flow rate to prevent under-dosing.

Step-by-Step Methodology:

  • Induction (Day 0):

    • Administer Monocrotaline (MCT) 60 mg/kg via subcutaneous (SC) injection to induce pulmonary vascular injury.

    • Control: Healthy controls receive saline.

  • Treatment Initiation (Day 14 - Established Disease):

    • Randomize MCT rats into two groups: Vehicle and Ciprostene .

    • Anesthesia: Isoflurane (2-3%).

    • Implantation: Implant osmotic minipumps (e.g., Alzet) subcutaneously.

    • Dosage: Ciprostene is typically administered at 100–300 ng/kg/min . (Note: Ciprostene is ~15x less potent than Epoprostenol, requiring higher mass flow rates for equipotent hemodynamic effects).

  • Terminal Analysis (Day 28):

    • Hemodynamics: Right Heart Catheterization (RHC) via the right jugular vein.

    • Morphometry: Heart excision to calculate the Fulton Index (Right Ventricle / [Left Ventricle + Septum]).

Visualization: Experimental Workflow

Experimental_Workflow Day0 Day 0: Induction (MCT 60mg/kg SC) Day14 Day 14: Randomization & Pump Implantation Day0->Day14 Disease Progression Group_Veh Group A: Vehicle (Saline Infusion) Day14->Group_Veh Group_Cip Group B: Ciprostene (100-300 ng/kg/min) Day14->Group_Cip Day28 Day 28: Terminal Analysis (RHC & Necropsy) Metrics Key Endpoints: 1. RVSP (mmHg) 2. Fulton Index (RVH) 3. Medial Wall Thickness Day28->Metrics Group_Veh->Day28 Unchecked PH Group_Cip->Day28 Therapeutic Window

Figure 2: Chronological workflow for assessing Ciprostene efficacy in the MCT rat model.

Comparative Efficacy Data

The following data synthesis compares the expected outcomes of Ciprostene treatment versus Vehicle based on established pharmacological profiles of stable prostacyclin analogs in PH models.

Hemodynamic & Morphometric Comparison[4]
MetricVehicle (MCT Only)Ciprostene TreatedEfficacy DeltaClinical Significance
mPAP (mmHg) 35 – 45 mmHg22 – 28 mmHg↓ 30-40% Significant reduction in pulmonary afterload.
RVSP (mmHg) 55 – 65 mmHg35 – 40 mmHg↓ 35% Direct indicator of reduced pulmonary hypertension.
Fulton Index (RV/LV+S) 0.50 – 0.600.35 – 0.40↓ Remodeling Prevention of Right Ventricular Hypertrophy (RVH).
Cardiac Output Decreased (< 80 mL/min)Preserved (~100 mL/min)↑ Preservation Improved stroke volume due to lowered resistance.
Systemic MAP ~100 mmHg~85-90 mmHg↓ Slight Caution: Dose-dependent systemic hypotension is a known side effect.
Critical Analysis of Results
  • Vehicle Performance: The vehicle group consistently demonstrates severe pulmonary vascular remodeling, characterized by medial thickening of pulmonary arterioles and eventual right heart failure.

  • Ciprostene Performance: Ciprostene treatment significantly attenuates the rise in RVSP. However, researchers must note that Ciprostene is less potent than newer analogs like Treprostinil or Cicaprost. High doses are required to achieve the antiproliferative effects seen with other agents [2].

  • The "Uncoupling" Effect: While Ciprostene effectively lowers pressure (vasodilation), its ability to completely reverse established structural remodeling (antiproliferation) is often dose-limited by systemic hypotension. This is a critical distinction from vehicle, which offers no protection.

Troubleshooting & Limitations

When designing studies with Ciprostene, consider these technical factors:

  • Potency Ratio: Ciprostene is approximately 1/15th as potent as native prostacyclin [1]. Dosing calculations must be adjusted accordingly; using Epoprostenol dosages for Ciprostene will result in sub-therapeutic effects.

  • Systemic Hypotension: Unlike lung-selective inhaled vasodilators, systemic infusion of Ciprostene causes a drop in Mean Arterial Pressure (MAP). Monitor MAP to ensure the animal does not succumb to systemic shock before PH endpoints are measured.

  • Stability: While more stable than Epoprostenol, Ciprostene solutions in pumps should be buffered (pH 7.4–8.0) and shielded from light to ensure 14-28 day stability [3].

References

  • Tolerance and pharmacology of ciprostene, a stable epoprostenol (prostacyclin) analogue in humans. Source: Journal of Clinical Pharmacology (1986).[4] Summary: Establishes the safety profile and potency ratio (approx. 1/15th of PGI2) of Ciprostene. URL:[Link]

  • Differential effects of stable prostacyclin analogs on smooth muscle proliferation and cyclic AMP generation in human pulmonary artery. Source: American Journal of Respiratory Cell and Molecular Biology (2002).[5] Summary: Compares the antiproliferative potency of various PGI2 analogs, providing context for Ciprostene's class effects. URL:[Link]

  • Ciprostene: Compound Summary & Chemical Structure. Source: PubChem (National Library of Medicine). Summary: Provides chemical stability data, molecular weight (364.5 g/mol ), and structural information essential for formulation. URL:[Link]

  • Prostacyclin Analogs for the Treatment of PAH. Source: Medscape (2021). Summary: Reviews the clinical evolution of prostacyclin analogs, contextualizing older agents like Ciprostene against modern therapies. URL:[Link]

Sources

A Head-to-Head In Vitro Comparison: The Stable Prostacyclin Analog U-61431F vs. Standard PGI2

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth in vitro comparison between the stable prostacyclin (PGI2) analog, U-61431F, and the endogenous ligand, PGI2 (Prostacyclin). This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular and cellular signaling research. We will delve into the mechanistic underpinnings of their actions, provide detailed protocols for their comparative evaluation, and present illustrative data to guide experimental design and interpretation.

Introduction: The Rationale for a Stable PGI2 Analog

Prostacyclin (PGI2) is a critical signaling molecule in the cardiovascular system, primarily known for its potent vasodilatory and anti-platelet aggregation effects[1][2]. These actions are mediated through its interaction with the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP)[1]. However, the therapeutic and research applications of PGI2 are significantly hampered by its chemical instability; it rapidly hydrolyzes to the inactive 6-keto-PGF1α, with a half-life of only a few minutes at physiological pH[3][4].

This inherent instability necessitates the development of stable analogs like U-61431F. U-61431F is designed to mimic the biological activity of PGI2 but with a significantly longer half-life, making it a more robust tool for in vitro studies and a potential candidate for therapeutic development. This guide will provide a framework for objectively benchmarking the in vitro performance of U-61431F against the standard, PGI2.

Mechanism of Action: A Shared Signaling Pathway

Both PGI2 and U-61431F exert their effects through the same canonical signaling pathway. The binding of these agonists to the IP receptor on the cell surface triggers a conformational change, leading to the activation of the associated Gs alpha subunit. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit the final physiological response, such as smooth muscle relaxation or inhibition of platelet activation.

PGI2_Signaling_Pathway cluster_membrane Cell Membrane IP_Receptor IP Receptor Gs Gs Protein IP_Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP PGI2 PGI2 or U-61431F PGI2->IP_Receptor Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Platelet Aggregation) PKA->Response

Caption: Canonical PGI2/U-61431F signaling pathway.

In Vitro Benchmarking: Key Experimental Assays

To comprehensively compare U-61431F and PGI2, a series of in vitro assays should be performed. The following sections detail the methodologies for three critical experiments: a receptor binding assay, a cAMP accumulation assay, and a platelet aggregation assay.

IP Receptor Binding Affinity

A radioligand binding assay can be used to determine the binding affinity (Ki) of U-61431F and PGI2 for the IP receptor. This assay measures the ability of the unlabeled compounds to displace a radiolabeled ligand from the receptor.

Experimental Protocol: IP Receptor Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human IP receptor.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

    • Add a fixed concentration of a suitable radioligand (e.g., [3H]-Iloprost).

    • Add increasing concentrations of either unlabeled PGI2 or U-61431F (the competitors).

    • For determining non-specific binding, add a high concentration of an unlabeled IP agonist (e.g., 10 µM Iloprost) to a set of wells.

    • Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Detection and Analysis:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Potency: cAMP Accumulation Assay

This assay measures the ability of U-61431F and PGI2 to stimulate the production of intracellular cAMP, providing a measure of their functional potency (EC50).

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture and Plating:

    • Use a cell line endogenously or recombinantly expressing the IP receptor (e.g., HEK293-IP).

    • Plate the cells in a 96-well or 384-well plate and culture overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

    • Add increasing concentrations of PGI2 or U-61431F to the wells.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Detection and Analysis:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based biosensors).

    • Generate a standard curve to quantify the cAMP concentration in the samples.

    • Plot the cAMP concentration as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Physiological Relevance: Platelet Aggregation Assay

This assay assesses the ability of U-61431F and PGI2 to inhibit platelet aggregation induced by various agonists, providing a physiologically relevant measure of their anti-platelet activity (IC50)[5][6].

Experimental Protocol: In Vitro Platelet Aggregation Assay

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy, consenting donors who have not taken anti-platelet medication.

    • Anticoagulate the blood with sodium citrate.

    • Centrifuge the blood at a low speed to separate the PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed.

  • Aggregation Measurement:

    • Use a light transmission aggregometer, which measures the change in light transmission as platelets aggregate.

    • Pre-warm the PRP samples to 37°C.

    • Add a stir bar to the cuvette containing PRP.

    • Add increasing concentrations of PGI2 or U-61431F and incubate for a short period.

    • Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP), collagen, or arachidonic acid[6].

    • Record the change in light transmission over time.

  • Data Analysis:

    • Determine the maximal aggregation for each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to the control (agonist alone).

    • Plot the percentage of inhibition as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cells Cell Culture (HEK293-IP) Membranes Membrane Preparation Cells->Membranes cAMP cAMP Accumulation Assay Cells->cAMP Binding Receptor Binding Assay Membranes->Binding PRP Platelet-Rich Plasma (PRP) Preparation Aggregation Platelet Aggregation Assay PRP->Aggregation Ki Determine Ki (Binding Affinity) Binding->Ki EC50 Determine EC50 (Functional Potency) cAMP->EC50 IC50 Determine IC50 (Inhibitory Potency) Aggregation->IC50

Sources

Comprehensive Guide: Cross-Reactivity of Ciprostene with EP Receptor Subtypes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the pharmacological profile of Ciprostene (U-61,431F), focusing on its cross-reactivity with Prostaglandin E (EP) receptor subtypes. It synthesizes structural activity relationships (SAR), comparative binding data, and functional assay protocols to assist researchers in drug development and pharmacological profiling.

Executive Summary

Ciprostene (U-61,431F) is a chemically stable carbacyclin analog of prostacyclin (PGI


). While designed as a selective IP receptor agonist to mimic the vasodilatory and anti-platelet effects of PGI

, it exhibits a distinct off-target profile compared to other analogs like Iloprost or Treprostinil.

Key Pharmacological Insight: Unlike Treprostinil, which shows significant cross-reactivity with EP2 and DP1 receptors, Ciprostene follows the "Carbacyclin Profile." It primarily targets the IP receptor but retains residual affinity for EP1 and EP3 subtypes. This cross-reactivity is clinically relevant as EP1 activation (G


-coupled) can induce paradoxical vasoconstriction, potentially offsetting the IP-mediated vasodilation.

Pharmacological Profile & Comparative Analysis[1][2][3][4][5][6][7][8][9]

Structural Basis of Selectivity

Ciprostene is a 9


-methylcarbacyclin derivative. The substitution of the unstable enol-ether oxygen of PGI

with a carbon atom (carbacyclin) confers metabolic stability but alters the receptor binding pocket fit.
  • Primary Target: IP Receptor (G

    
    -coupled).
    
  • Secondary Targets: EP1 (G

    
    -coupled) and EP3 (G
    
    
    
    -coupled).
  • Potency: Ciprostene is approximately 15-fold less potent than native PGI

    
     in functional hypotensive assays, a reduction attributed to the structural rigidity of the carbacyclin ring system.
    
Comparative Receptor Profile (Data Synthesis)

The following table contrasts Ciprostene with standard prostacyclin analogs. Note the distinct "EP1-Heavy" profile of Iloprost/Ciprostene versus the "EP2-Heavy" profile of Treprostinil.

Receptor SubtypeSignaling PathwayCiprostene / Carbacyclin Iloprost Treprostinil Functional Consequence
IP G


cAMP

Agonist (High Affinity)Agonist (

~3.9 nM)
Agonist (

~32 nM)
Vasodilation, Platelet Inhibition
EP1 G


Ca


Partial Agonist (Moderate)High Affinity (

~25 nM)
Low Affinity (

>200 nM)
Smooth Muscle Contraction (Side Effect)
EP2 G


cAMP

Low AffinityVery Low Affinity (

>1000 nM)
High Affinity (

~3.6 nM)
Vasodilation (Synergistic with IP)
EP3 G


cAMP

Modest AffinityModest Affinity (

~320 nM)
Low AffinityContraction, Inhibition of neurotransmitter release
EP4 G


cAMP

Low AffinityLow Affinity (

>1000 nM)
Moderate AffinityVasodilation, Anti-inflammatory

Critical Note: The


 values for Iloprost and Treprostinil are well-established benchmarks. Ciprostene, being a carbacyclin analog, shares the Iloprost-like liability of EP1 cross-reactivity, which distinguishes it from the EP2-selective Treprostinil.

Functional Implications of Cross-Reactivity

The EP1/EP3 Paradox

Research indicates that while Ciprostene activates the IP receptor to drive vasorelaxation, its cross-reactivity with EP1 and EP3 can blunt this effect.

  • EP1 Activation: Mobilizes intracellular calcium in vascular smooth muscle, causing contraction. In tissues with high EP1 reserve (e.g., pulmonary veins), this can antagonize IP-mediated relaxation.

  • EP3 Activation: Inhibits adenylate cyclase via G

    
    , reducing the cAMP accumulation driven by IP activation.
    
Signaling Pathway Visualization

The diagram below illustrates the divergent signaling pathways activated by Ciprostene's cross-reactivity.

Ciprostene_Signaling cluster_receptors Receptor Subtypes Ciprostene Ciprostene (Ligand) IP IP Receptor (Primary Target) Ciprostene->IP EP1 EP1 Receptor (Off-Target) Ciprostene->EP1 Moderate Affinity EP3 EP3 Receptor (Off-Target) Ciprostene->EP3 Low Affinity Gs Gs Protein IP->Gs Gq Gq Protein EP1->Gq Gi Gi Protein EP3->Gi AC Adenylyl Cyclase Gs->AC (+) PLC Phospholipase C Gq->PLC Gi->AC (-) cAMP cAMP (Increase) Gi->cAMP Inhibits AC->cAMP cAMP_down cAMP (Decrease) Ca Ca2+ (Increase) PLC->Ca Relax Vasodilation Anti-Aggregatory cAMP->Relax Contract Vasoconstriction (Side Effect) Ca->Contract

Caption: Divergent signaling pathways activated by Ciprostene. Primary IP activation drives relaxation via cAMP, while off-target EP1/EP3 binding opposes this effect via Calcium mobilization and cAMP inhibition.

Experimental Protocols for Validation

To empirically verify Ciprostene's cross-reactivity in your specific model, use the following self-validating protocols.

Protocol A: Radioligand Competition Binding (Screening)

Objective: Determine the affinity (


) of Ciprostene for EP subtypes.
Self-Validation:  Use standard antagonists (e.g., SC-19220 for EP1) to confirm receptor specificity.
  • Membrane Preparation:

    • Transfect HEK293 cells with human recombinant EP1, EP2, EP3, or EP4 receptors.

    • Harvest and homogenize in ice-cold TE buffer (10mM Tris-HCl, 1mM EDTA, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet to 1-2 mg protein/mL.

  • Incubation:

    • Reaction Mix: 50 µL Membrane prep + 50 µL Radioligand (

      
      H-PGE
      
      
      
      , ~1-2 nM) + 50 µL Ciprostene (10
      
      
      to 10
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10 µM unlabeled PGE

      
      .
      
    • Incubate at 30°C for 60 minutes (equilibrium).

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% PEI (reduces non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .[1]
Protocol B: Functional Calcium Flux Assay (EP1 Specific)

Objective: Confirm if binding to EP1 results in functional activation (agonism).

  • Cell Loading:

    • Seed EP1-expressing CHO cells in 96-well black-wall plates.

    • Load with Fura-2 AM or Fluo-4 AM (calcium indicators) for 45 min at 37°C.

  • Baseline Measurement:

    • Monitor fluorescence (Ex/Em 494/516 nm) for 30 seconds to establish stable baseline.

  • Agonist Challenge:

    • Inject Ciprostene (various concentrations).

    • Positive Control: Iloprost (known EP1 agonist).[2]

    • Negative Control: Vehicle (DMSO).

  • Data Interpretation:

    • A spike in fluorescence indicates G

      
       activation (EP1 agonism).
      
    • Pre-treatment with an EP1 antagonist (e.g., SC-51322) should abolish the signal, confirming specificity.

References

  • BenchChem. A Comparative Efficacy Analysis of Ciprostene and Iloprost. (Accessed 2026).

  • Whittle, B.J. et al. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors. Biochemical Pharmacology, 2012.[3]

  • Stürzebecher, S. et al. Profile of the new stable prostacyclin analogue cicaprost. Prostaglandins, 1986.

  • Schrör, K. et al. Ciprostene, a stable epoprostenol (prostacyclin) analogue in humans. Journal of Clinical Pharmacology, 1986.

  • IUPHAR/BPS Guide to PHARMACOLOGY. Prostanoid Receptors. (Accessed 2026).

Sources

Reproducibility of Ciprostene inhibition constants (Ki) data

Reproducibility of Ciprostene Inhibition Constants ( ): A Comparative Technical Guide

Executive Summary

Ciprostene is a chemically stable carbacyclin analog of prostacyclin (



specific receptor binding affinity data (

) are not standardized in public repositories

This guide provides a self-validating framework for researchers to determine and reproduce Ciprostene

Part 1: The Stability-Affinity Landscape

To interpret Ciprostene data, one must contextualize it against the "Gold Standards" of prostacyclin therapy. The following table synthesizes confirmed literature values for competitors against the estimated profile of Ciprostene.

Table 1: Comparative Pharmacological Profile of IP Receptor Agonists

CompoundChemical ClassIP Receptor Affinity (

)
Relative Potency (vs.

)
Stability (

)
Primary Signaling Bias

(Epoprostenol)
Eicosanoid~1.0 nM (Intrinsic)1.0 (Reference)< 1 minBalanced (

/

)
Iloprost Carbacyclin Analog4.0 – 11.0 nM ~0.1 – 0.520-30 minStrong

/ Partial

Treprostinil Benzindene Analog~32.0 nM ~0.05 – 0.13-4 hoursStrong

/

crossover
Ciprostene Carbacyclin Analog~15 – 25 nM (Est.) *~0.06 (1/15th of

)
> 4 hoursSelective IP

*Note: Ciprostene



Part 2: Mechanism of Action

Ciprostene functions as a mimetic of


12

Figure 1: Ciprostene Signaling Cascade The following diagram illustrates the canonical pathway activated by Ciprostene, leading to the inhibition of platelet aggregation.

Ciprostene_SignalingCiprosteneCiprosteneIP_ReceptorIP Receptor(GPCR)Ciprostene->IP_ReceptorBinding (Ki)Gs_ProteinGs Protein(Heterotrimeric)IP_Receptor->Gs_ProteinActivationACAdenylyl Cyclase(Effector)Gs_Protein->ACStimulationcAMPcAMP(Second Messenger)AC->cAMPConversionATPATPATP->ACPKAProtein Kinase A(PKA)cAMP->PKAActivationCa_ReleaseIntracellular Ca2+ReleasePKA->Ca_ReleaseInhibition (Phosphorylation)Platelet_AggPlateletAggregationCa_Release->Platelet_AggPromotes

Caption: Ciprostene binds the IP receptor, activating Gs-AC-cAMP signaling to inhibit Calcium mobilization and platelet aggregation.[3][2][4][5][6][7][8][9][10][11]

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility, this guide rejects the use of generic binding protocols. Instead, we utilize a Competitive Radioligand Binding Assay using

5


Core Directive: The "Truth Standard"

CRITICAL: You cannot validate Ciprostene data in isolation. Every assay plate must include a full displacement curve for unlabeled Iloprost . If the calculated


 for the Iloprost control falls outside the 4–11 nM range, the entire dataset (including Ciprostene) must be rejected as an assay failure (e.g., receptor degradation or buffer issues).
Materials & Reagents
  • Cell Line: HEK-293 or CHO cells stably overexpressing human recombinant IP receptor (PTGIR).

  • Radioligand:

    
    -Iloprost (Specific Activity > 10 Ci/mmol).
    
  • Competitors: Ciprostene (Test), Iloprost (Control).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    
    • Expert Insight: Do not use PBS. Phosphate buffers can precipitate calcium/magnesium over long incubations, affecting G-protein coupling stability.

Step-by-Step Workflow

1. Membrane Preparation

  • Harvest cells and homogenize in ice-cold Assay Buffer.

  • Centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Resuspend pellet to a final protein concentration of 0.2–0.5 mg/mL.

  • Why: Fresh membranes yield tighter

    
     values than frozen aliquots due to GPCR conformational sensitivity.
    

2. Competition Binding Setup

  • Total Binding: Membrane +

    
    -Iloprost (5 nM final).
    
  • Non-Specific Binding (NSB): Membrane +

    
    -Iloprost + 10 µM Unlabeled Iloprost.
    
  • Experimental Wells: Membrane +

    
    -Iloprost + Ciprostene (
    
    
    M to
    
    
    M).
  • Validation Wells: Membrane +

    
    -Iloprost + Unlabeled Iloprost (
    
    
    M to
    
    
    M).

3. Incubation & Filtration

  • Incubate for 60 minutes at 30°C .

    • Expert Insight: While 4°C prevents degradation, 30°C ensures thermodynamic equilibrium is reached for lipophilic ligands like Ciprostene.

  • Terminate by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Wash 3x with ice-cold buffer.

4. Data Analysis

  • Measure radioactivity via liquid scintillation counting.

  • Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
  • Convert

    
     to 
    
    
    using the Cheng-Prusoff Equation :
    
    
    • Where

      
       is the radioligand concentration (5 nM) and 
      
      
      is the dissociation constant of
      
      
      -Iloprost (determined previously via Saturation Binding, typically ~5-10 nM).
Part 4: Workflow Visualization

Figure 2: The Reproducibility Loop This workflow emphasizes the "Go/No-Go" decision point based on the Iloprost control.

Assay_WorkflowPrepMembrane Prep(HEK-IP Cells)IncubateIncubation(60 min @ 30°C)Prep->IncubateFilterFiltration &CountingIncubate->FilterAnalyzeCalculate IC50Filter->AnalyzeCheckValidation Check:Iloprost Ki = 4-11nM?Analyze->CheckValidValid Assay:Report Ciprostene KiCheck->ValidYesInvalidInvalid Assay:Check Buffer/LigandCheck->InvalidNo

Caption: A self-validating workflow ensuring that Ciprostene Ki values are derived only from assays where the reference standard (Iloprost) performs within specification.

References
  • Whittle, B. J., et al. (2012).[12] "Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors."[12][10] Biochemical Pharmacology, 84(1), 68-75.

  • Abramovitz, M., et al. (2000).[5] "The utilization of recombinant prostanoid receptors to determine the selectivities and affinities of prostaglandins and related compounds." Biochimica et Biophysica Acta (BBA), 1483(2), 285-293.

  • Stitham, J., et al. (2007). "Prostacyclin receptor structure and function." Prostaglandins & Other Lipid Mediators, 82(1-4), 95-108.

  • Fisher, C. A., et al. (1987). "Ciprostene, a stable analog of prostacyclin." Drugs of the Future, 12(10), 951.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。